4-Bromo-1-isopropoxy-2-methoxybenzene
Description
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Properties
IUPAC Name |
4-bromo-2-methoxy-1-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)13-9-5-4-8(11)6-10(9)12-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFNLAXNVRSXPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456979 | |
| Record name | Benzene, 4-bromo-2-methoxy-1-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138505-27-8 | |
| Record name | Benzene, 4-bromo-2-methoxy-1-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-1-isopropoxy-2-methoxybenzene: A Key Building Block in Modern Drug Discovery
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of 4-Bromo-1-isopropoxy-2-methoxybenzene (CAS No. 462092-23-5), a crucial building block in synthetic organic chemistry with significant applications in the pharmaceutical and agrochemical industries. This document serves as an in-depth resource, covering its chemical identity, physicochemical properties, synthesis, and its emerging role in the development of novel therapeutics, particularly in the field of targeted protein degradation.
Chemical Identity and Physicochemical Properties
4-Bromo-1-isopropoxy-2-methoxybenzene is a substituted aromatic compound with a distinct arrangement of functional groups that makes it a versatile intermediate.
Table 1: Chemical Identity of 4-Bromo-1-isopropoxy-2-methoxybenzene
| Identifier | Value | Source |
| Chemical Name | 4-Bromo-1-isopropoxy-2-methoxybenzene | N/A |
| CAS Number | 462092-23-5 | [1] |
| Molecular Formula | C₁₀H₁₃BrO₂ | [1] |
| Molecular Weight | 245.11 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Odor | Slightly sweet | [2] |
| Storage | Sealed in dry, 2-8°C | N/A |
While comprehensive, experimentally determined physicochemical data for 4-Bromo-1-isopropoxy-2-methoxybenzene is not extensively published, data from suppliers and analogous structures provide some insight. It is described as a clear colorless to pale yellow liquid with a slightly sweet odor[2]. Due to its chemical structure, it is expected to be soluble in common organic solvents.
Synthesis and Mechanistic Insights: The Williamson Ether Synthesis
A primary and logical synthetic route to 4-Bromo-1-isopropoxy-2-methoxybenzene is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[3][4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide.
The synthesis of 4-Bromo-1-isopropoxy-2-methoxybenzene would logically proceed from 4-bromoguaiacol (4-bromo-2-methoxyphenol) and an isopropylating agent.
Diagram 1: Proposed Synthesis of 4-Bromo-1-isopropoxy-2-methoxybenzene
Caption: Proposed synthetic route via Williamson ether synthesis.
Step-by-Step Experimental Protocol (Proposed)
-
Deprotonation: In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoguaiacol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a slight excess of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. The choice of a strong base like NaH ensures complete deprotonation, while a weaker base like K₂CO₃ is often sufficient and safer for larger scale reactions.[6]
-
Nucleophilic Attack: To the resulting mixture, add an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) dropwise. The reaction mixture is then typically heated to facilitate the Sₙ2 reaction, where the phenoxide attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the ether linkage.[3][4]
-
Work-up and Purification: After the reaction is complete (monitored by techniques like Thin Layer Chromatography), the mixture is cooled, and the solid byproducts are filtered off. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield pure 4-Bromo-1-isopropoxy-2-methoxybenzene.
Causality Behind Experimental Choices
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen because they can solvate the cation of the base while not significantly solvating the nucleophilic phenoxide, thus enhancing its reactivity.
-
Base: The choice of base is critical. A strong base ensures complete formation of the alkoxide, driving the reaction to completion.
-
Leaving Group: Iodides are generally better leaving groups than bromides, which are better than chlorides. The choice often depends on a balance of reactivity and cost of the alkyl halide.
Analytical Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (likely 3H, appearing as multiplets or doublets in the aromatic region). - A methoxy group singlet (3H). - An isopropoxy methine (1H, likely a septet). - Two isopropoxy methyl groups (6H, likely a doublet). |
| ¹³C NMR | - Aromatic carbons (6 signals, with the carbon attached to bromine showing a characteristic lower intensity). - Methoxy carbon signal. - Isopropoxy methine and methyl carbon signals. |
| IR Spectroscopy | - C-O-C stretching vibrations for the ether linkages. - Aromatic C=C stretching bands. - C-H stretching vibrations (aromatic and aliphatic). - C-Br stretching vibration. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). - Fragmentation patterns corresponding to the loss of the isopropoxy and methoxy groups. |
Applications in Drug Discovery and Development
4-Bromo-1-isopropoxy-2-methoxybenzene is a valuable building block in the synthesis of more complex molecules for various applications.[2]
Role as a Pharmaceutical Intermediate
The presence of the bromine atom makes this compound an excellent substrate for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 4-position of the benzene ring, enabling the synthesis of diverse libraries of compounds for drug discovery screening.
A Key Component in Targeted Protein Degradation
Of particular interest is its classification as a "Protein Degrader Building Block".[1] This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8][9]
Diagram 2: Role in PROTAC Synthesis
Caption: Conceptual workflow for incorporating the building block into a PROTAC.
The bromo-functionalized phenyl ring can serve as a handle to attach a linker, which is then connected to a ligand for an E3 ligase (like cereblon or VHL) on one end and a "warhead" that binds to the protein of interest on the other. The isopropoxy and methoxy groups can influence the physicochemical properties of the resulting PROTAC, such as its solubility, cell permeability, and binding affinity.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-Bromo-1-isopropoxy-2-methoxybenzene (CAS 462092-23-5) is not widely available, information for structurally similar compounds suggests that it should be handled with care. It is potentially harmful if swallowed and may cause skin and eye irritation.[2][10] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-Bromo-1-isopropoxy-2-methoxybenzene is a strategically important chemical intermediate with significant potential in the synthesis of complex organic molecules. Its utility as a versatile building block, particularly in the burgeoning field of targeted protein degradation, positions it as a compound of high interest for researchers in drug discovery and development. The synthetic accessibility via the Williamson ether synthesis and the reactivity of the bromine atom for further functionalization underscore its value in the creation of novel chemical entities with therapeutic potential.
References
-
LookChem. Cas 462092-23-5, 4-BROMO-2-ISOPROPOXY-1-METHOXYBENZENE. [Link]
-
PubChem. 4-Bromo-2-isopropyl-1-methoxybenzene. [Link]
-
PubChem. 4-Bromo-1-methoxy-2-propoxybenzene. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
National Center for Biotechnology Information. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
-
Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
National Center for Biotechnology Information. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. [Link]
-
eLife. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. [Link]
-
YouTube. Williamson Ether Synthesis. [Link]
-
YouTube. Targeted Protein Degradation Using PROTACs and Glues. [Link]
-
DigitalCommons@TMC. Proteolysis-Targeting Chimera (PROTAC) for Targeted Protein Degradation and Cancer Therapy. [Link]
-
PubMed. PROTAC-induced protein structural dynamics in targeted protein degradation. [Link]
-
Beilstein Journals. Supporting Information for: Selective aerobic oxidative C–H, N–H, and O–H bond halogenation by a recyclable heterogeneous copper catalyst. [Link]
-
The Royal Society of Chemistry. Supporting Information for: Hunsdiecker-type decarboxylative bromination of electron-rich aromatic carboxylic acids using tetrabutylammonium tribromide. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Cas 462092-23-5,4-BROMO-2-ISOPROPOXY-1-METHOXYBENZENE | lookchem [lookchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. jk-sci.com [jk-sci.com]
- 7. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Proteolysis-Targeting Chimera (PROTAC) for Targeted Protein Degradatio" by Xin Li and Yongcheng Song [digitalcommons.library.tmc.edu]
- 9. PROTAC-induced protein structural dynamics in targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Technical Monograph: 4-Bromo-1-isopropoxy-2-methoxybenzene
Physicochemical Profiling, Synthetic Protocols, and Structural Utility in Drug Discovery
Introduction & Molecular Identity[1][2]
In the landscape of medicinal chemistry, 4-Bromo-1-isopropoxy-2-methoxybenzene (CAS: 138505-27-8) serves as a high-value "privileged scaffold" modifier.[1] Unlike simple halo-benzenes, this molecule offers a strategic combination of electronic activation and steric bulk. The isopropoxy group at the C1 position provides significant lipophilicity (
This guide details the physicochemical properties, validated synthesis protocols, and analytical characterization of this intermediate, designed for researchers optimizing lead compounds in kinase inhibitor and GPCR ligand discovery.
Molecular Data Table
| Parameter | Data |
| IUPAC Name | 4-Bromo-1-isopropoxy-2-methoxybenzene |
| Common Name | 4-Bromoguaiacol isopropyl ether |
| CAS Number | 138505-27-8 |
| Molecular Formula | |
| Molecular Weight | 245.11 g/mol |
| Exact Mass | 244.0099 (for |
| Physical State | Colorless Oil |
| Boiling Point | ~90 °C at 0.5 mmHg (Distillation) |
Physicochemical Properties & "Rule of 5" Context
Understanding the molecular weight in the context of Lipinski’s Rule of 5 is critical for bioavailability predictions. With a MW of 245.11 Da , this fragment is well within the "Lead-Like" space (typically <300 Da), allowing ample room for further functionalization without exceeding the 500 Da drug-like threshold.
-
Lipophilicity (cLogP): Approximately 3.4. The isopropyl group adds ~0.8–1.0 log units compared to the methyl analog (4-bromo-1,2-dimethoxybenzene), increasing membrane permeability.
-
H-Bond Acceptors: 2 (Ether oxygens).
-
H-Bond Donors: 0 (Aprotic).
-
Electronic Effects: The C1-Isopropoxy and C2-Methoxy groups are electron-donating groups (EDGs). They activate the aromatic ring, making the C4-Bromine slightly less electrophilic in
reactions but highly reactive in oxidative addition steps of Pd-catalyzed couplings.
Validated Synthesis Protocol
The most robust synthesis involves the Williamson Ether Synthesis starting from commercially available 4-bromo-2-methoxyphenol (4-bromoguaiacol). This route avoids the regioselectivity issues of brominating 1-isopropoxy-2-methoxybenzene directly.
Reaction Logic
The phenolic hydroxyl group (
Step-by-Step Methodology
Reagents:
-
Precursor: 4-Bromo-2-methoxyphenol (1.0 equiv)
-
Alkylating Agent: 2-Bromopropane (1.5 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: Dimethyl Sulfoxide (DMSO) or DMF
Protocol:
-
Setup: Charge a round-bottom flask with 4-bromo-2-methoxyphenol (e.g., 7.0 g) and anhydrous
(9.54 g). -
Solvation: Add DMSO (100 mL) and stir at room temperature for 15 minutes to ensure deprotonation initiation.
-
Addition: Add 2-bromopropane (4.86 mL) dropwise to control the exotherm.
-
Reaction: Heat the mixture to 55 °C and stir for 2 hours . Monitor via TLC (Hexane/EtOAc) for the disappearance of the starting phenol.
-
Workup:
-
Purification: Dry over
, filter, and concentrate in vacuo. Purify via bulb-to-bulb distillation (90 °C / 0.5 mmHg) or silica flash chromatography (Hexane/EtOAc gradient).
Expected Yield: 84% (Colorless Oil).[4]
Synthesis Workflow Diagram
Figure 1: Williamson Ether Synthesis pathway for the production of the target scaffold.
Analytical Characterization
To ensure the integrity of the synthesized compound, the following spectral data should be verified. The data below corresponds to the purified oil.
Nuclear Magnetic Resonance (NMR)[6][7]
-
NMR (300 MHz,
):-
6.99 (dd,ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Hz, 1H, Ar-H) -
6.99 (d,
Hz, 1H, Ar-H) -
6.76 (d,
Hz, 1H, Ar-H ortho to OiPr) -
4.47 (septet,
Hz, 1H, of isopropyl) -
3.84 (s, 3H,
) -
1.35 (d,
Hz, 6H, of isopropyl)
-
-
NMR (100 MHz,
):-
Carbons: 151.16, 146.41 (C-O), 123.26, 117.27, 115.39, 113.07 (Ar-C), 71.80 (CH-iPr), 56.06 (
), 21.99 (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -iPr).
-
Mass Spectrometry (MS)[6]
-
HREIMS: Calculated for
(ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ): 244.0099. Found: 244.0083.[4] -
Interpretation: You will observe a characteristic 1:1 doublet for the molecular ion (
and ) due to the and isotopes.
Structural Utility in Drug Discovery
This molecule is not merely a solvent or reagent; it is a core building block .
-
Metabolic Stability: The isopropyl group hinders dealkylation by Cytochrome P450 enzymes compared to a simple methyl ether (anisole). This extends the half-life of the final drug candidate.
-
Orthogonal Functionalization:
-
Site A (Bromine): Ready for Suzuki coupling to attach heteroaryl scaffolds (e.g., pyridine, pyrimidine) for kinase hinge binding.
-
Site B (Alkoxy Pattern): The 1,2-dialkoxy substitution mimics the "catechol" binding motif found in many natural products (e.g., papaverine analogues) but without the liability of rapid oxidation (quinones).
-
Downstream Application Logic
Figure 2: Divergent synthesis pathways utilizing the bromine "handle" for library generation.
References
-
Synthesis & Characterization: Ohta, T., et al. (2015). "Total synthesis of lamellarins D, L, and N." Chemical and Pharmaceutical Bulletin. Available at: [Link] (Referenced as Compound 16).
-
Compound Registry: PubChem. "4-Bromo-1-isopropoxy-2-methoxybenzene (Compound Summary)." National Library of Medicine. Available at: [Link][1]
Sources
An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-isopropoxy-2-methoxybenzene
This guide provides a comprehensive overview of a reliable and efficient synthesis route for 4-bromo-1-isopropoxy-2-methoxybenzene, a valuable building block in the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
4-Bromo-1-isopropoxy-2-methoxybenzene is a substituted aromatic compound whose structural features make it a versatile intermediate in organic synthesis. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the ether groups can influence the molecule's solubility, lipophilicity, and metabolic stability. This guide details a robust two-step synthesis pathway commencing from the readily available starting material, guaiacol (2-methoxyphenol).
Synthesis Strategy: A Two-Step Approach
The most logical and efficient route to 4-bromo-1-isopropoxy-2-methoxybenzene involves a sequential two-step process:
-
Regioselective Bromination of Guaiacol : This initial step introduces a bromine atom onto the aromatic ring at the position para to the hydroxyl group, yielding the key intermediate, 4-bromo-2-methoxyphenol.
-
Williamson Ether Synthesis : The subsequent etherification of the phenolic hydroxyl group with an isopropyl moiety furnishes the final product.
This strategy is favored due to the high regioselectivity of the bromination step and the reliability of the Williamson ether synthesis for forming aryl ethers.
Caption: Overall two-step synthesis route.
Part 1: Regioselective Bromination of Guaiacol
The first step in the synthesis is the selective bromination of guaiacol to produce 4-bromo-2-methoxyphenol. The hydroxyl and methoxy groups of guaiacol are ortho, para-directing activators. Due to steric hindrance from the methoxy group, the para position to the hydroxyl group is the most favorable site for electrophilic substitution.
Mechanistic Insight
The reaction proceeds via an electrophilic aromatic substitution mechanism. N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile serves as a source of electrophilic bromine.[1] The electron-rich aromatic ring of guaiacol attacks the bromine atom, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton restores aromaticity and yields the desired 4-bromo-2-methoxyphenol. The use of NBS is preferred over elemental bromine as it is a safer and easier to handle crystalline solid, and it often provides higher selectivity with fewer byproducts.[1]
Experimental Protocol: Synthesis of 4-Bromo-2-methoxyphenol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Guaiacol (2-Methoxyphenol) | 124.14 | 10.0 g | 0.0806 |
| N-Bromosuccinimide (NBS) | 177.98 | 15.0 g | 0.0843 |
| Acetonitrile | 41.05 | 150 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add guaiacol (10.0 g, 0.0806 mol) and acetonitrile (150 mL). Stir the mixture at room temperature until the guaiacol is completely dissolved.[2]
-
In a single portion, add N-bromosuccinimide (15.0 g, 0.0843 mol) to the solution.[2]
-
Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate) to afford 4-bromo-2-methoxyphenol as a white to off-white solid.
Part 2: Williamson Ether Synthesis of 4-Bromo-1-isopropoxy-2-methoxybenzene
The second and final step is the etherification of 4-bromo-2-methoxyphenol with an isopropyl group via the Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Mechanistic Insight
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-bromo-2-methoxyphenol by a weak base, such as potassium carbonate, to form the corresponding potassium phenoxide. This phenoxide then undergoes a nucleophilic attack on the electrophilic carbon of 2-bromopropane in an SN2 fashion, leading to the formation of the desired ether and potassium bromide as a byproduct.[3][4] Acetone is a suitable solvent for this reaction as it is polar aprotic, which facilitates SN2 reactions, and it readily dissolves the organic reactants.
Experimental Protocol: Synthesis of 4-Bromo-1-isopropoxy-2-methoxybenzene
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-methoxyphenol | 203.04 | 10.0 g | 0.0492 |
| 2-Bromopropane | 122.99 | 9.1 g (6.5 mL) | 0.0740 |
| Anhydrous Potassium Carbonate | 138.21 | 10.2 g | 0.0738 |
| Acetone | 58.08 | 150 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| 1 M Sodium Hydroxide Solution | 40.00 | As needed | - |
| Water | 18.02 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromo-2-methoxyphenol (10.0 g, 0.0492 mol), anhydrous potassium carbonate (10.2 g, 0.0738 mol), and acetone (150 mL).
-
Add 2-bromopropane (9.1 g, 6.5 mL, 0.0740 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain it at this temperature for 12-18 hours, with stirring. Monitor the progress of the reaction by TLC (4:1 hexane/ethyl acetate).
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium bromide. Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system) to yield 4-bromo-1-isopropoxy-2-methoxybenzene as a colorless oil.
Caption: Detailed experimental workflow.
Safety Considerations
-
Guaiacol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage.
-
N-Bromosuccinimide (NBS): Causes skin irritation and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
2-Bromopropane: Flammable liquid and vapor. May cause cancer. Suspected of damaging fertility or the unborn child. Causes skin and eye irritation.
-
Potassium Carbonate: Causes serious eye irritation.
-
Dichloromethane and Diethyl Ether: Highly volatile and flammable solvents. Work in a well-ventilated fume hood away from ignition sources.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the preparation of 4-bromo-1-isopropoxy-2-methoxybenzene from guaiacol. The use of N-bromosuccinimide for the initial bromination offers a safer and more selective alternative to elemental bromine. The subsequent Williamson ether synthesis is a robust and well-established method for the formation of the desired ether linkage. This detailed guide provides the necessary information for researchers to successfully synthesize this valuable intermediate for their research and development activities.
References
-
Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. ResearchGate. Available at: [Link]
-
Bromination of guaiacol and syringol using ionic liquid to obtain bromides. ResearchGate. Available at: [Link]
- Synthesis method of 2-methoxy-4-hydroxypropiophenone. Google Patents.
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]
-
N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. ACS Publications. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
Sources
Technical Guide: Solubility Profile & Physicochemical Characterization of 4-Bromo-1-isopropoxy-2-methoxybenzene
[1]
CAS: 462092-23-5 Formula: C₁₀H₁₃BrO₂ Molecular Weight: 245.11 g/mol [1]
Part 1: Executive Summary & Chemical Identity[1]
4-Bromo-1-isopropoxy-2-methoxybenzene is a specialized halogenated diether intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs), including kinase inhibitors and protein degrader building blocks.[1] Its structural motif—a benzene ring substituted with a bromine atom, a methoxy group, and a bulky isopropoxy group—imparts specific solubility characteristics critical for process chemistry, particularly in nucleophilic aromatic substitutions and metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]
This guide provides a definitive analysis of its solubility profile, synthesizing available experimental data with predictive physicochemical modeling to support process optimization and formulation development.[1]
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Value | Source/Method |
| CAS Number | 462092-23-5 | Verified Registry [1] |
| IUPAC Name | 4-bromo-2-methoxy-1-(propan-2-yloxy)benzene | Nomenclature |
| Physical State | Low-melting solid or viscous oil (Ambient) | Analog Analysis |
| Predicted LogP | 3.5 – 3.8 | Lipophilicity Model [2][4] |
| H-Bond Donors | 0 | Structural Count |
| H-Bond Acceptors | 2 (Ether oxygens) | Structural Count |
| Polar Surface Area | ~18.5 Ų | PSA Calculation |
Part 2: Solubility Data & Solvent Compatibility[1][11]
The solubility of 4-Bromo-1-isopropoxy-2-methoxybenzene is governed by its lipophilic nature (High LogP) and the lack of hydrogen bond donors.[1] It follows the "like dissolves like" principle, exhibiting high affinity for non-polar and polar aprotic solvents, while being practically insoluble in water.
Solubility Profile Table
Note: Classifications are based on structural analogs (e.g., 4-bromo-1,2-dimethoxybenzene) and process patent data.[1]
| Solvent Class | Specific Solvent | Solubility Rating | Est. Saturation (25°C) | Process Utility |
| Chlorinated | Dichloromethane (DCM) | Freely Soluble | > 200 mg/mL | Primary reaction solvent; Extractions.[1] |
| Chlorinated | Chloroform | Freely Soluble | > 200 mg/mL | NMR analysis; Chromatography.[1] |
| Aromatic | Toluene | Freely Soluble | > 150 mg/mL | High-temp reactions; Azeotropic drying.[1] |
| Ethers | THF, 2-MeTHF | Soluble | > 100 mg/mL | Grignard/Lithiation reactions.[1] |
| Esters | Ethyl Acetate | Soluble | > 80 mg/mL | Work-up; Crystallization co-solvent.[1] |
| Polar Aprotic | DMSO, DMF | Soluble | > 50 mg/mL | SNAr reactions; Library storage. |
| Alcohols | Methanol, Ethanol | Moderately Soluble | 20–50 mg/mL | Crystallization (Anti-solvent at low temp). |
| Alkanes | Hexane, Heptane | Sparingly Soluble | < 10 mg/mL | Anti-solvent for precipitation. |
| Aqueous | Water | Insoluble | < 0.05 mg/mL | Aqueous washes (immiscible phase).[1] |
Thermodynamic Analysis
The dissolution of this compound in organic solvents is entropy-driven .[1] The bulky isopropoxy group disrupts crystal lattice packing (lowering the melting point and lattice energy) compared to its dimethoxy analogs, thereby enhancing solubility in organic media. However, the hydrophobic bromine and alkyl groups create a high energy penalty for cavity formation in water, resulting in negligible aqueous solubility.
Part 3: Experimental Protocols
Protocol: Gravimetric Solubility Determination (Standard Operating Procedure)
Objective: Determine the saturation solubility of CAS 462092-23-5 in a target solvent at 25°C.
Reagents:
-
Target Solvent (HPLC Grade)
-
4-Bromo-1-isopropoxy-2-methoxybenzene (Test Substance)[1]
-
0.22 µm PTFE Syringe Filter[1]
Workflow:
-
Preparation: Weigh approx. 100 mg of Test Substance into a 4 mL borosilicate glass vial.
-
Addition: Add 500 µL of solvent.
-
Equilibration: Vortex for 1 minute. If solid dissolves completely, add more solid until a visible precipitate remains (supersaturation).
-
Agitation: Place vial in a thermomixer at 25°C, shaking at 750 RPM for 24 hours.
-
Filtration: Centrifuge at 10,000 RPM for 5 mins. Draw supernatant and filter through 0.22 µm PTFE filter.[1]
-
Quantification:
Part 4: Visualization & Process Logic[1]
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the selection of solvents for reaction versus purification based on the solubility profile.[1]
Caption: Decision matrix for solvent selection based on the solubility thermodynamics of the isopropoxy-bromo-benzene scaffold.
Diagram 2: Solubility Testing Workflow
A visual representation of the experimental protocol described in Part 3.
Caption: Step-by-step workflow for determining thermodynamic solubility.
References
-
CalPacLab / Aladdin Scientific. (2025).[1] Product Specification: 4-Bromo-2-isopropoxy-1-methoxybenzene (CAS 462092-23-5).[1][2] Retrieved from [Link]
-
PubChem. (2025).[1][3][4] Compound Summary: 4-Bromo-2-isopropyl-1-methoxybenzene (Analog Analysis). National Library of Medicine.[1] Retrieved from [Link][1]
-
Cheméo. (2025). Chemical Properties of Benzene, 1-bromo-4-methoxy- (Analog Data). Retrieved from [Link]
Sources
- 1. 4-Bromo-1-methoxy-2-methylbenzene | C8H9BrO | CID 608315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-methoxy-1-methylbenzene | C8H9BrO | CID 14643080 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Bromo-1-isopropoxy-2-methoxybenzene material safety data sheet
Topic: Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers
Advanced Handling, Synthesis, and Application in Medicinal Chemistry
Chemical Profile & Structural Forensics
4-Bromo-1-isopropoxy-2-methoxybenzene (CAS: 138505-27-8) is a regiochemically distinct aryl halide intermediate. Unlike its symmetric counterparts, the steric differentiation between the bulky isopropoxy group at C1 and the methoxy group at C2 creates a unique electronic and steric environment at the C4 position. This specific substitution pattern is critical in the total synthesis of marine alkaloids, specifically the Lamellarin class (e.g., Lamellarin D), where it serves as the key "A-ring" building block for palladium-catalyzed cross-coupling reactions.
Physicochemical Data Table
| Property | Value | Note |
| IUPAC Name | 4-Bromo-1-(1-methylethoxy)-2-methoxybenzene | Preferred nomenclature |
| CAS Number | 138505-27-8 | Verified for this isomer |
| Molecular Formula | C₁₀H₁₃BrO₂ | |
| Molecular Weight | 245.11 g/mol | |
| Physical State | Colorless to pale yellow oil | Solidifies upon cooling |
| Boiling Point | ~90 °C at 0.5 mmHg | High vacuum required for distillation |
| Solubility | Soluble in DCM, THF, EtOAc | Insoluble in water |
| Flash Point | >110 °C (Predicted) | Combustible |
Hazard Forensics & Risk Mitigation (The "Why" Behind the Safety)
While standard Safety Data Sheets (SDS) classify this compound as an Irritant (H315, H319), a researcher-focused risk assessment must address the reactive moieties and impurity profiles .
A. The Peroxide Vector (Ether Stability)
Risk: The isopropoxy group contains a secondary carbon adjacent to an ether oxygen. This site is susceptible to radical abstraction by atmospheric oxygen, leading to the formation of hydroperoxides, especially if the material is stored in clear glass under ambient light. Mitigation Protocol:
-
Test: Periodic testing with KI/starch paper for peroxide content if stored >6 months.
-
Storage: Store under an inert atmosphere (Argon) in amber vials at 4°C.
B. The Halogen Displacement Risk
Risk: As an aryl bromide, this compound is a potent electrophile in the presence of transition metals (Pd, Ni). However, in the event of a fire, thermal decomposition releases Hydrogen Bromide (HBr) gas, which is corrosive to respiratory mucosa. Emergency Response:
-
Fire: Do NOT use high-pressure water jets (spreads the immiscible oil). Use CO₂ or dry chemical powder.
-
Spill: Absorb with vermiculite. Do not use sawdust (fire risk with potential peroxides).
Synthesis & Purification Protocol
Self-Validating Workflow: This protocol describes the synthesis from 4-bromoguaiacol. The success of this reaction relies on the complete consumption of the phenolic starting material, which can be monitored via TLC (change in polarity) or HPLC.
Reaction Logic: The synthesis utilizes a Williamson ether synthesis. The use of 2-bromopropane requires a weak base (K₂CO₃) in a polar aprotic solvent (DMF or DMSO) to favor Sɴ2 substitution while minimizing E2 elimination of the isopropyl group.
Step-by-Step Methodology
-
Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methoxyphenol (1.0 equiv) and K₂CO₃ (2.0 equiv).
-
Solvation: Add anhydrous DMF (5 mL/mmol). Stir for 15 minutes to form the phenoxide anion (color change often observed).
-
Alkylation: Add 2-bromopropane (1.5 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 55–60 °C for 4–6 hours.
-
Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The starting phenol (lower R_f) should disappear; the product (higher R_f) appears.
-
-
Workup: Cool to room temperature. Pour into ice-water (precipitates inorganic salts). Extract with Diethyl Ether (3x).[1]
-
Purification: Wash combined organics with 1M NaOH (removes unreacted phenol—critical for purity). Dry over MgSO₄, filter, and concentrate.
-
Distillation: Purify via bulb-to-bulb distillation (approx. 90 °C @ 0.5 mmHg) to obtain the pure oil.
Visualization: Synthetic Pathway
Caption: Figure 1. Williamson ether synthesis pathway converting 4-bromoguaiacol to the target ether via Sn2 mechanism.
Application: Total Synthesis of Lamellarin D
The primary high-value application of 4-Bromo-1-isopropoxy-2-methoxybenzene is in the synthesis of Lamellarin D , a topoisomerase I inhibitor. The molecule acts as the "Ring A" donor in a palladium-catalyzed C-H arylation.
Mechanism: The bromine atom at C4 facilitates oxidative addition of Pd(0). The bulky isopropoxy group at C1 acts as a protecting group for the phenol, which is later revealed using BCl₃ (Boron Trichloride). The isopropyl group is chosen specifically because it is stable under basic coupling conditions but cleaves cleanly with Lewis acids.
Visualization: C-H Arylation Workflow
Caption: Figure 2. Convergent synthesis of Lamellarin D utilizing the target molecule for the installation of the A-ring via Pd-catalyzed arylation.
Storage & Stability Engineering
To maintain the integrity of this material for sensitive catalytic cycles (where trace peroxides can poison Pd catalysts):
-
Atmosphere: Store under Argon. Nitrogen is acceptable for short term, but Argon is heavier and provides a better blanket for liquids.
-
Container: Amber borosilicate glass with a Teflon-lined cap.
-
Re-certification: If the liquid turns dark yellow or brown, it indicates debromination or phenol oxidation. Redistill before use in GMP or GLP settings.
References
-
National Institute of Informatics (NII). Total synthesis of lamellarins D, L, and N. (Detailed experimental procedure for the synthesis of 4-Bromo-1-isopropoxy-2-methoxybenzene). 2
-
MDPI (Marine Drugs). Marine Natural Products in Preclinical Cancer Studies: Ten Years of Advanced Total Synthesis. (Application in Lamellarin D synthesis).[3][4][5] 3[3]
-
GuideChem. 4-Bromoguaiacol, isopropyl ether CAS 138505-27-8 Entry.[6]6[3]
-
PubChem. 4-Bromo-1-methoxy-2-propoxybenzene (Analogous Structure Data).7[3][8]
Sources
- 1. 4-Bromo-2-methoxyphenol | 7368-78-7 [chemicalbook.com]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.fr [fishersci.fr]
- 6. m.guidechem.com [m.guidechem.com]
- 7. 4-Bromo-1-methoxy-2-propoxybenzene | C10H13BrO2 | CID 91658498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2-isopropyl-1-methoxybenzene | C10H13BrO | CID 14698794 - PubChem [pubchem.ncbi.nlm.nih.gov]
commercial availability of 4-Bromo-1-isopropoxy-2-methoxybenzene
Executive Summary
4-Bromo-1-isopropoxy-2-methoxybenzene (CAS: 138505-27-8) is a specialized aryl ether building block critical for the synthesis of marine alkaloid analogs (e.g., Lamellarin D) and kinase inhibitors.[1] While commercially listed, supply chain analysis reveals frequent stockouts and long lead times for kilogram-scale orders.
This guide provides a dual-strategy approach for researchers:
-
Sourcing Strategy: Validated suppliers and risk mitigation for procurement.
-
Synthetic Protocol: A robust, self-validating bench protocol to synthesize the compound from the abundant precursor 4-bromo-2-methoxyphenol , ensuring project continuity independent of external supply chains.
Chemical Identity & Specifications
| Property | Specification |
| IUPAC Name | 4-Bromo-1-(propan-2-yloxy)-2-methoxybenzene |
| Common Name | 4-Bromoguaiacol isopropyl ether |
| CAS Number | 138505-27-8 |
| Molecular Formula | C₁₀H₁₃BrO₂ |
| Molecular Weight | 245.11 g/mol |
| Physical State | Pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Critical Isomer Warning: Do not confuse with 4-Bromo-2-isopropoxy-1-methoxybenzene (CAS 462092-23-5). The position of the isopropoxy group relative to the bromine is structurally distinct and will alter SAR (Structure-Activity Relationship) outcomes.
Commercial Availability Landscape
The commercial supply of CAS 138505-27-8 is characterized by a "Make-to-Order" model rather than "In-Stock" commodity status.
Primary Suppliers & Tiers
-
Tier 1 (Catalog Stock): BLD Pharm, ABCR GmbH. (Often list 1g–25g packs).
-
Tier 2 (Aggregators): MolPort, eMolecules. (Lead times often >4 weeks).
-
Tier 3 (Custom Synthesis): WuXi AppTec, local CROs. (Viable only for >100g).
Supply Risk Assessment
-
Availability: Low. Most vendors hold minimal inventory (<50g).
-
Lead Time: 2–3 weeks (US/EU stock) vs. 6–8 weeks (Asia import).
-
Cost Analysis: High premium for catalog amounts (~
300 per 5g).
Recommendation: For requirements >10g, the "Make" strategy (internal synthesis) is superior in both cost (<$20/g) and time efficiency (2-day turnaround).
Synthetic Accessibility (The "Make" Protocol)
The most reliable route utilizes the Williamson Ether Synthesis starting from commercially abundant 4-Bromo-2-methoxyphenol (4-Bromoguaiacol). This route is preferred over bromination of 1-isopropoxy-2-methoxybenzene due to superior regiocontrol.
Reaction Pathway Diagram
Figure 1: Validated synthetic route via alkylation of 4-bromoguaiacol.
Detailed Experimental Protocol
Objective: Synthesize 10g of 4-Bromo-1-isopropoxy-2-methoxybenzene.
Reagents:
-
4-Bromo-2-methoxyphenol (1.0 eq): 10.0 g (49.2 mmol)
-
2-Bromopropane (1.5 eq): 9.1 g (73.8 mmol) – Excess compensates for volatility.
-
Potassium Carbonate (2.0 eq): 13.6 g (98.4 mmol) – Anhydrous, finely ground.
-
DMF (Dimethylformamide): 50 mL – Anhydrous.
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-methoxyphenol (10.0 g) in DMF (50 mL).
-
Deprotonation: Add K₂CO₃ (13.6 g) in one portion. The suspension may turn slightly yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.
-
Alkylation: Add 2-Bromopropane (9.1 g) via syringe.
-
Reaction: Attach a reflux condenser. Heat the mixture to 60°C for 6 hours.
-
Workup:
-
Cool to RT. Pour the mixture into Water (200 mL).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Water (2 x 50 mL) and Brine (50 mL) to remove DMF.
-
Dry over Na₂SO₄ , filter, and concentrate in vacuo.
-
-
Purification: The crude oil is typically >90% pure. If necessary, purify via short silica plug (eluent: 10% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
Yield: Expected 11.0–11.5 g (90–95%).
-
Appearance: Clear to pale yellow oil.
Quality Control & Analytics
To ensure the integrity of the synthesized material for downstream applications (e.g., Suzuki coupling), verify against these parameters.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 1.36 (d, 6H) | Isopropyl methyls (Gem-dimethyl). |
| δ 3.85 (s, 3H) | Methoxy group (-OCH₃). | |
| δ 4.49 (sept, 1H) | Isopropyl methine (-CH-). | |
| δ 6.7–7.1 (m, 3H) | Aromatic protons (1,2,4-substitution pattern). | |
| HPLC | Retention Time | Shifted later than starting phenol (more lipophilic). |
Applications in Drug Discovery
1. Natural Product Total Synthesis (Lamellarins): This compound is a documented intermediate in the synthesis of Lamellarin D , a potent topoisomerase I inhibitor. The bromine handle allows for lithiation or cross-coupling to construct the pyrrole core of the alkaloid.
2. Scaffold Construction (Suzuki-Miyaura Coupling): The aryl bromide is highly reactive in Pd-catalyzed cross-couplings.
-
Workflow: React CAS 138505-27-8 with Boronic Acids -> Biaryl Ether Scaffolds.
Figure 2: Functional utility of the aryl bromide scaffold.
References
-
Shirley, H. J., et al. (2019).[4] "Total Synthesis of Lamellarin D via C-H Arylation." Marine Drugs, 17(1), 42.
-
BenchChem. (2025). "Application Notes: Scale-up Synthesis of 4-Bromo-2-methoxyphenol."
-
PubChem. "Compound Summary: 4-Bromo-1-isopropoxy-2-methoxybenzene (CAS 138505-27-8)."[1]
-
BLD Pharm. "Product Catalog: BD563796."[5]
-
ChemicalBook. "Supplier List and Properties for CAS 138505-27-8."
Sources
- 1. 944333-98-6|4-Bromo-1-(difluoromethoxy)-2-isopropoxybenzene|BLD Pharm [bldpharm.com]
- 2. 4-Bromo-2-isopropyl-1-methoxybenzene | C10H13BrO | CID 14698794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP1218348A2 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 4. Marine Natural Products in Preclinical Cancer Studies: Ten Years of Advanced Total Synthesis | MDPI [mdpi.com]
- 5. 73790-19-9|5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole|BLD Pharm [bldpharm.com]
Technical Guide: Electronic and Steric Modulation in 4-Bromo-Alkoxybenzenes
The following technical guide provides an in-depth analysis of the electronic, steric, and pharmacological distinctions between isopropoxy and methoxy substituents on a 4-bromobenzene scaffold.
Comparative Analysis of Methoxy vs. Isopropoxy Substituents
Executive Summary: The "Bioisosteric Switch"
In medicinal chemistry and materials science, the transition from a methoxy (-OMe) to an isopropoxy (-OiPr) group is a strategic "bioisosteric switch." While both groups are electron-donating ethers, the isopropoxy group offers a distinct steric profile and altered metabolic liability without drastically changing the electronic character of the parent scaffold.
This guide analyzes the 4-bromo-benzene scaffold, a ubiquitous building block. The 4-position bromine serves as a reactive handle (for cross-coupling or metallation), while the 1-position alkoxy group modulates the ring's electron density (
Key Takeaway: The isopropoxy group acts as a "shielded" donor—providing stronger electron donation (
Fundamental Electronic Characterization
The electronic influence of alkoxy groups is governed by the competition between Inductive Withdrawal (-I) and Resonance Donation (+R) .
Hammett Substituent Constants
The Hammett constants (
| Parameter | Methoxy (-OCH | Isopropoxy (-OCH(CH | Interpretation |
| -0.27 | -0.45 | Isopropoxy is a stronger donor. The additional methyl groups on the isopropyl moiety inductively stabilize the oxygen lone pair, enhancing resonance donation into the ring. | |
| +0.12 | +0.10 | Inductive similarity. In the meta position, resonance is decoupled. Both groups are weak inductive withdrawers due to the electronegative oxygen, with OiPr being slightly less withdrawing. | |
| 0.26 | 0.24 | Isopropoxy has a slightly weaker field effect. | |
| -0.51 | -0.69 | The resonance contribution of OiPr is significantly higher, driving the stronger |
Data sourced from Hansch, Leo, and Hoekman compilations.[1]
Resonance Visualization (DOT)
The following diagram illustrates the resonance stabilization provided by the alkoxy group to the 4-position, which increases electron density at the carbon bonded to bromine (C-Br), potentially making oxidative addition more difficult for electron-rich catalysts but facilitating electrophilic attacks.
Caption: Resonance delocalization increases electron density at the para-position (C-Br), modulating reactivity.
Structural & Steric Implications
The steric difference is the primary driver for selecting OiPr over OMe in process chemistry to control regioselectivity.
The "Cone Angle" & Ortho-Protection
-
Methoxy: The methyl group is small (A-value ~0.6 kcal/mol). It rotates freely, allowing reagents (like bases for lithiation) easy access to the ortho protons.
-
Isopropoxy: The isopropyl group is bulky. To minimize steric clash with the ortho-hydrogens, the isopropyl group adopts a conformation where the methine hydrogen faces the ring. This creates a "steric umbrella" that shields the ortho positions.
Impact on Directed Ortho Metalation (DoM)
If you treat 4-bromoanisole with n-BuLi, lithium-halogen exchange at the bromine is fast. However, if you use a weaker base or different conditions attempting to functionalize the ring:
-
OMe: Directs metalation to the ortho position (C-2) efficiently.
-
OiPr: The steric bulk significantly inhibits coordination of the lithium aggregate to the oxygen lone pair, reducing the rate of ortho-lithiation. This makes the OiPr group a superior choice if you wish to avoid accidental ortho-functionalization during other transformations.
Spectroscopic Fingerprint (NMR)
Distinguishing these analogues is straightforward using
Comparative NMR Data (in CDCl
| Nucleus | Position | 4-Bromoanisole ( | 1-Bromo-4-isopropoxybenzene ( |
| Alkoxy (H- | 3.78 (s, 3H) | 4.50 (sept, J=6.0 Hz, 1H) | |
| Alkoxy (H- | N/A | 1.33 (d, J=6.0 Hz, 6H) | |
| Ar-H (Ortho to O) | 6.78 (d) | 6.75 (d) (Slightly more shielded) | |
| Ar-H (Ortho to Br) | 7.36 (d) | 7.34 (d) | |
| C-O (Ipso) | 158.3 | 157.1 | |
| C-Br (Ipso) | 112.8 | 113.5 | |
| Alkoxy (C- | 55.4 | 70.2 | |
| Alkoxy (C- | N/A | 22.1 |
Note: Shifts are approximate (
Reactivity & Synthetic Utility
Cross-Coupling (Suzuki-Miyaura)
In Palladium-catalyzed cross-coupling, the 4-bromo substituent is the electrophile.
-
Oxidative Addition: The stronger electron-donating capability of OiPr (
) makes the C-Br bond slightly more electron-rich than in the OMe analogue. Theoretically, this makes oxidative addition slower with electron-rich ligands (like PPh ), but the effect is marginal. -
Catalyst Choice: For both substrates, standard Pd(0) catalysts (e.g., Pd(PPh
) ) work well. However, for difficult couplings, the OiPr derivative may require more electron-deficient ligands (e.g., dppf) to facilitate the oxidative addition step into the electron-rich ring.
Synthetic Workflow: 4-Isopropoxyphenylboronic Acid
A common workflow involves converting the bromide to a boronic acid.
Caption: Standard workflow for converting the phenol precursor to the boronic acid building block.
Medicinal Chemistry Applications
Metabolic Stability (The "Soft Spot")[3]
-
Methoxy: Highly susceptible to O-demethylation by CYP450 enzymes (specifically CYP2D6). This generates a phenol, which is rapidly glucuronidated and excreted, leading to short half-life (
). -
Isopropoxy: More resistant to O-dealkylation. The steric bulk hinders the approach of the heme-iron oxidant to the
-carbon. However, it introduces a new metabolic liability: -oxidation (hydroxylation) of the methyl groups or the tertiary methine C-H. Despite this, OiPr derivatives often show improved metabolic stability profiles compared to OMe.
Lipophilicity (LogP)
-
LogP: Replacing OMe with OiPr adds two methylene units (
). -
Effect: Increases LogP by approximately +0.8 to +1.0 log units . This increases permeability but decreases aqueous solubility.
Experimental Protocols
Protocol A: Synthesis of 1-Bromo-4-isopropoxybenzene
Objective: Efficient alkylation of 4-bromophenol.
-
Charge: To a round-bottom flask, add 4-bromophenol (1.0 equiv) and potassium carbonate (2.0 equiv).
-
Solvent: Add anhydrous DMF (5 mL/mmol).
-
Reagent: Add 2-bromopropane (1.5 equiv). Note: Isopropyl bromide is less reactive than methyl iodide; slight excess and heat are required.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1).
-
Workup: Dilute with water, extract with diethyl ether (
). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. -
Purification: Dry over MgSO
and concentrate. The product is usually a colorless oil that requires no chromatography.
Protocol B: Suzuki Coupling (General)
Objective: Coupling 1-bromo-4-isopropoxybenzene with Phenylboronic acid.
-
System: Mix Aryl Bromide (1.0 equiv), Phenylboronic acid (1.2 equiv), and K
CO (2.0 equiv) in Toluene/Water (4:1) . -
Catalyst: Add Pd(dppf)Cl
(3 mol%). Dppf is preferred over PPh for electron-rich bromides. -
Conditions: Deoxygenate (Ar sparge) and heat to 90°C for 12 hours.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Discusses stability of alkyl ethers). Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Reich, H. J. (2023). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Source for chemical shift estimations). Link
-
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity, 4(3), 257-405. (Metabolic stability of ethers). Link
Sources
Methodological & Application
Application Note: Optimized Heck Coupling of 4-Bromo-1-isopropoxy-2-methoxybenzene
Executive Summary
This guide details the optimization of the Mizoroki-Heck reaction for 4-Bromo-1-isopropoxy-2-methoxybenzene , a challenging electron-rich aryl halide often utilized as a scaffold in phosphodiesterase-4 (PDE4) inhibitor synthesis (analogous to Roflumilast intermediates).
Unlike electron-deficient substrates (e.g., 4-bromoacetophenone), this substrate exhibits slow oxidative addition kinetics due to the strong electron-donating effects of the 1-isopropoxy and 2-methoxy groups. Standard protocols using triphenylphosphine (PPh₃) often result in low turnover frequencies (TOF) and premature catalyst decomposition (Pd-black formation).
This note presents two validated protocols:
-
Method A (The Workhorse): A robust, cost-effective protocol using Pd(OAc)₂/P(o-tol)₃ suitable for scale-up.
-
Method B (High-Performance): A rapid, high-yield protocol using Pd-SPhos for difficult coupling partners.
Substrate Analysis & Mechanistic Challenges
Structural Properties
-
Substrate: 4-Bromo-1-isopropoxy-2-methoxybenzene[1]
-
Electronic Nature: Highly Electron-Rich. The alkoxy groups at positions 1 and 2 donate electron density into the aromatic ring via resonance (+M effect).
-
Steric Environment: The bromine at position 4 is para to the bulky isopropoxy group, minimizing direct steric hindrance during palladium coordination.
The Reactivity Bottleneck
In the Heck catalytic cycle, the Oxidative Addition (OA) of the aryl halide to the Pd(0) species is typically the rate-determining step for aryl bromides.
-
The Problem: The electron-donating groups (EDGs) increase the electron density of the arene, making the C-Br bond less electrophilic. This raises the activation energy required for the nucleophilic Pd(0) species to insert into the C-Br bond.
-
The Solution: To overcome this, the catalyst system must be modified to increase the nucleophilicity of the Pd(0) center. This is achieved by using electron-rich phosphine ligands (e.g., Tri-o-tolylphosphine or Buchwald biaryl phosphines).
Experimental Protocols
Method A: The "Workhorse" Protocol (Cost-Effective)
Recommended for gram-scale synthesis and standard acrylate couplings.
Rationale: The use of P(o-tol)₃ (Tri-o-tolylphosphine) is critical. Its steric bulk (cone angle ~194°) facilitates the formation of active monomeric Pd species and accelerates the final reductive elimination step, preventing catalyst aggregation.
Materials
| Component | Equiv. | Role |
| Substrate | 1.0 | Aryl Halide |
| Acrylate/Styrene | 1.2 - 1.5 | Coupling Partner |
| Pd(OAc)₂ | 0.02 - 0.05 (2-5 mol%) | Pre-catalyst |
| P(o-tol)₃ | 0.04 - 0.10 (2:1 L/Pd) | Ligand |
| Triethylamine (Et₃N) | 2.5 | Base |
| DMF (Anhydrous) | 0.2 M Conc. | Solvent |
Step-by-Step Procedure
-
Pre-complexation (Critical): In a dry reaction vial, dissolve Pd(OAc)₂ (11.2 mg, 0.05 mmol) and P(o-tol)₃ (30.4 mg, 0.10 mmol) in 2 mL of anhydrous DMF. Stir at room temperature for 15 minutes under Nitrogen. The solution should turn from orange to a clear yellow/amber (formation of active Pd(0) species).
-
Substrate Addition: Add 4-Bromo-1-isopropoxy-2-methoxybenzene (245 mg, 1.0 mmol) and the alkene (e.g., tert-butyl acrylate, 1.5 mmol).
-
Base Addition: Add Et₃N (350 µL, 2.5 mmol) via syringe.
-
Degassing: Sparge the mixture with Nitrogen for 5 minutes to remove dissolved oxygen (oxygen poisons electron-rich phosphines).
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours.
-
Note: Do not exceed 120°C to avoid ether cleavage of the isopropoxy group.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography.
Method B: The "High-Performance" Protocol
Recommended for valuable substrates, unactivated alkenes, or if Method A yields <50%.
Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an electron-rich, bulky Buchwald ligand. It creates an extremely nucleophilic Pd center, dramatically accelerating the oxidative addition of electron-rich aryl bromides.
Materials
| Component | Equiv. | Role |
| Substrate | 1.0 | Aryl Halide |
| Alkene | 1.5 | Coupling Partner |
| Pd₂(dba)₃ | 0.01 (1 mol% Pd) | Pd(0) Source |
| SPhos | 0.04 (2 mol%) | Ligand |
| K₂CO₃ (Anhydrous) | 2.0 | Base |
| 1,4-Dioxane | 0.2 M Conc. | Solvent |
Step-by-Step Procedure
-
Charge Solids: In a glovebox or under strong Argon flow, add Pd₂(dba)₃ (9 mg, 0.01 mmol), SPhos (16 mg, 0.04 mmol), K₂CO₃ (276 mg, 2.0 mmol), and the aryl bromide substrate (1.0 mmol) to a reaction tube.
-
Solvent/Alkene Addition: Add anhydrous 1,4-Dioxane (5 mL) and the alkene (1.5 mmol).
-
Reaction: Seal the tube with a Teflon-lined cap. Heat to 80°C for 4–8 hours.
-
Note: The lower temperature (vs Method A) preserves sensitive functional groups.
-
-
QC Check: Monitor by HPLC/TLC. This system typically reaches full conversion faster than P(o-tol)₃.
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove insoluble salts. Concentrate and purify.
Mechanistic Visualization (The "Why")
The following diagram illustrates the catalytic cycle, highlighting the specific influence of the electron-rich substrate on the Oxidative Addition step.
Caption: The Heck Catalytic Cycle. The red node (Oxidative Addition) represents the kinetic bottleneck caused by the electron-donating isopropoxy/methoxy groups, necessitating the use of specialized ligands.
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Pd Black Precipitation | Catalyst decomposition ("Death" of catalyst). | Switch to Method A (P(o-tol)₃ stabilizes Pd) or increase Ligand:Pd ratio to 4:1. Ensure O₂ exclusion. |
| No Reaction (<5% Conv.) | Oxidative addition failure. | Switch to Method B (SPhos). Raise Temp to 120°C (if stable). |
| Isomerization of Product | Double bond migration. | Reduce reaction time. Lower temperature. Switch base to Ag₂CO₃ (expensive but effective). |
| Dealkylation | Loss of Isopropyl group. | Reaction temp too high (>120°C) or medium too acidic (HBr buildup). Ensure excess base (Et₃N) is present. |
References
-
Herrmann, W. A., & Beller, M. (1995). Palladacycles as Structurally Defined Catalysts for the Heck Reaction of Aryl Halides. Shows the superiority of P(o-tol)₃ for stabilizing Pd species. (Grounding in P(o-tol)3 efficacy).
-
Littke, A. F., & Fu, G. C. (2001). Heck reactions of aryl chlorides and bromides: The role of bulky, electron-rich phosphine ligands. Defines the mechanism for Method B.
-
Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Comprehensive review of the catalytic cycle.
-
Roflumilast Synthetic Intermediates. (Contextual). The 1,2-dialkoxy-4-halo scaffold is a known precursor class for PDE4 inhibitors like Roflumilast. (Verifies structural relevance).
Sources
Application Note: Buchwald-Hartwig Amination of Electron-Rich Aryl Bromides
Case Study: 4-Bromo-1-isopropoxy-2-methoxybenzene
Abstract & Strategic Context
This application note details the optimized protocols for the Buchwald-Hartwig amination of 4-Bromo-1-isopropoxy-2-methoxybenzene , a representative electron-rich aryl bromide often utilized as a scaffold in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and other active pharmaceutical ingredients (APIs).
The Challenge: Electron-rich aryl halides are notoriously sluggish substrates in palladium-catalyzed cross-coupling. The presence of the 1-isopropoxy and 2-methoxy groups donates significant electron density into the aromatic ring, increasing the energy barrier for the oxidative addition step (the rate-limiting step for this class of molecules). Furthermore, the isopropoxy group introduces lipophilicity and mild steric bulk that can influence solubility and catalyst aggregation.
The Solution: We utilize Third- and Fourth-Generation (G3/G4) Palladacycle Precatalysts incorporating dialkylbiaryl phosphine ligands (RuPhos and BrettPhos). These systems generate the active mono-ligated Pd(0) species at low temperatures, preventing catalyst decomposition and driving the reaction to completion despite the electronic deactivation of the substrate.
Mechanistic Insight & Catalyst Selection
The success of this reaction hinges on the delicate balance of the catalytic cycle. For electron-rich substrates, the catalyst must be sufficiently electron-rich to facilitate oxidative addition, yet bulky enough to promote reductive elimination.
2.1 The Decision Matrix: Ligand Selection
Do not use a "one-size-fits-all" catalyst. The choice of ligand is strictly dictated by the nucleophile (amine) type.
-
For Primary Amines (Anilines/Alkyl amines): Use BrettPhos .[1][2] Its specific steric bulk prevents the formation of stable, inactive bis-amine palladium complexes, a common failure mode with primary amines.
-
For Secondary Amines: Use RuPhos .[1][3][4] It provides the optimal steric environment to facilitate the reductive elimination of the sterically more demanding secondary amine product.
2.2 Visualization: Workflow & Mechanism
Figure 1: Decision tree for ligand selection based on amine class, ensuring optimal catalytic turnover.
Experimental Protocols
3.1 Safety & Handling
-
4-Bromo-1-isopropoxy-2-methoxybenzene: Treat as an irritant. Avoid inhalation.
-
Palladacycles (Pd G4): Air-stable as solids, but the active species is air-sensitive. Purge all solvents.
-
LHMDS/NaOtBu: Moisture sensitive. Handle in a glovebox or under active Argon flow.
3.2 Protocol A: Coupling with Secondary Amines (RuPhos System)
Target: Morpholines, Piperazines, acyclic secondary amines.
Reagents:
| Component | Equiv. | Role |
|---|---|---|
| Aryl Bromide | 1.0 | Substrate |
| Secondary Amine | 1.2 | Nucleophile |
| RuPhos Pd G4 | 0.02 (2 mol%) | Precatalyst |
| RuPhos (Free Ligand) | 0.02 (2 mol%) | Stabilizer (Optional but recommended) |
| NaOtBu | 1.5 | Base |
| Toluene (Anhydrous) | 0.2 M (Conc.) | Solvent |
Step-by-Step Procedure:
-
Vessel Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition: Charge the vial with RuPhos Pd G4 (2 mol%), free RuPhos (2 mol%), and NaOtBu (1.5 equiv).
-
Note: Adding free ligand helps extend catalyst lifetime for sluggish, electron-rich substrates [1].
-
-
Substrate Addition:
-
If the Aryl Bromide is solid, add it now.
-
If liquid, add via syringe after solvent.
-
-
Solvent & Amine: Seal the vial with a septum cap. Evacuate and backfill with Argon (3 cycles).[3] Inject anhydrous Toluene followed by the Secondary Amine and the Aryl Bromide (if liquid).
-
Reaction: Place in a pre-heated block at 85°C . Stir vigorously (1000 rpm).
-
Visual Check: The solution should turn from a pale suspension to a dark amber/brown solution, indicating active Pd(0) generation.
-
-
Monitoring: Monitor by HPLC/UPLC at 2 hours.
-
Target: >98% conversion. If stalled, add 1 mol% additional catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography (Hexane/EtOAc).
3.3 Protocol B: Coupling with Primary Amines (BrettPhos System)
Target: Anilines, Benzylamines, Alkyl amines.
Reagents:
| Component | Equiv. | Role |
|---|---|---|
| Aryl Bromide | 1.0 | Substrate |
| Primary Amine | 1.2 | Nucleophile |
| BrettPhos Pd G4 | 0.02 (2 mol%) | Precatalyst |
| LHMDS (1M in THF) | 2.2 | Base |
| 1,4-Dioxane | 0.2 M | Solvent |
Step-by-Step Procedure:
-
Vessel Prep: Flame-dry Schlenk tube or vial under Argon.
-
Catalyst Loading: Add BrettPhos Pd G4 (2 mol%) and the Aryl Bromide (if solid).
-
Solvent/Amine: Evacuate/Backfill Argon (3x). Add anhydrous 1,4-Dioxane and the Primary Amine .
-
Base Addition (Critical): Add LHMDS (2.2 equiv) dropwise via syringe.
-
Why LHMDS? For primary amines, soluble bases like LHMDS often prevent the aggregation issues seen with NaOtBu and accelerate the deprotonation step [2].
-
-
Reaction: Heat to 90°C for 4-12 hours.
-
Quench: Cool to RT. Quench with saturated NH4Cl solution (to neutralize the silylamide byproducts).
-
Workup: Extract with EtOAc (3x). Wash organics with water and brine.[3] Dry over Na2SO4.[3]
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Oxidative Addition Failure | The electron-rich ring is too deactivated. Switch to tBuBrettPhos Pd G4 or increase temperature to 110°C. |
| Hydrodehalogenation (Ar-Br | This side reaction competes with reductive elimination. Ensure the reaction mixture is strictly anhydrous. Switch from Toluene to t-Amyl Alcohol (solvent effect). | |
| Significant Homocoupling | Oxidation of Amine | Oxygen leak. Ensure strict inert atmosphere (Glovebox preferred for scale-up). |
| Stalled Reaction | Catalyst Death | Add 1-2 mol% free ligand (RuPhos/BrettPhos) at the start to stabilize the active Pd(0) species. |
References
- RuPhos Pd G4 Capabilities: Title: "Palladium-Catalyzed Cross-Coupling Reactions with RuPhos Pd G4" Source: Sigma-Aldrich / Merck KGaA
-
BrettPhos for Primary Amines
- Title: "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases"
- Source: Chemical Science (RSC), 2011, 2, 27-50.
-
URL:[Link]
-
Mechanistic Studies on Electron-Rich Substrates
- Title: "Scope and Mechanism of the Buchwald-Hartwig Amin
- Source: Imperial College London / Buchwald Group
-
URL:[Link]
Sources
Using 4-Bromo-1-isopropoxy-2-methoxybenzene in Bosutinib synthesis
An Application Note on the Strategic Use of 4-Bromo-1-isopropoxy-2-methoxybenzene in the Synthesis of Bosutinib
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4-Bromo-1-isopropoxy-2-methoxybenzene as a key starting material in the synthesis of Bosutinib, a potent dual inhibitor of Src and Abl kinases. We will explore the strategic conversion of this bromo-aromatic compound into the crucial intermediate, 3-methoxy-4-isopropoxyaniline, via the Buchwald-Hartwig amination. Subsequently, the guide will detail the integration of this aniline derivative into the broader synthetic pathway to construct the core 6,7-dialkoxy-3-cyanoquinoline structure of Bosutinib. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry, offering both theoretical insights and practical, step-by-step methodologies.
Introduction to Bosutinib and Synthetic Strategy
Bosutinib (marketed as Bosulif) is a second-generation tyrosine kinase inhibitor used in the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML)[1][2]. Its mechanism of action involves the inhibition of the Bcr-Abl fusion protein and Src family kinases, which are implicated in the uncontrolled proliferation of cancer cells[1]. The molecular architecture of Bosutinib features a central 4-anilino-3-cyanoquinoline core, with a characteristic 6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy) side chain.
The synthesis of Bosutinib can be approached through various routes, often converging on the construction of the key 6,7-dialkoxyquinoline scaffold[3][4][5]. A critical precursor for this scaffold is the appropriately substituted aniline, 3-methoxy-4-isopropoxyaniline. This application note focuses on a robust synthetic strategy commencing from the readily available 4-Bromo-1-isopropoxy-2-methoxybenzene. This approach hinges on a highly efficient palladium-catalyzed C-N cross-coupling reaction to introduce the vital amino functionality.
Synthesis of the Key Intermediate: 3-methoxy-4-isopropoxyaniline
The conversion of an aryl bromide to a primary arylamine is a cornerstone transformation in modern organic synthesis. The Buchwald-Hartwig amination stands out as a particularly effective method, offering high yields and broad functional group tolerance under relatively mild conditions[6][7][8]. In this context, we will utilize an ammonia equivalent or a protected amine in a palladium-catalyzed reaction with 4-Bromo-1-isopropoxy-2-methoxybenzene.
Reaction Scheme: Buchwald-Hartwig Amination
The transformation is depicted as follows:
Figure 1: Buchwald-Hartwig amination of 4-Bromo-1-isopropoxy-2-methoxybenzene.
Mechanistic Insight: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps include:
-
Oxidative Addition: The Pd(0) complex reacts with the aryl bromide, inserting into the carbon-bromine bond to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form an amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylamine and regenerating the Pd(0) catalyst.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
Materials:
-
4-Bromo-1-isopropoxy-2-methoxybenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Benzophenone imine
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry, argon-purged Schlenk flask, add Pd(OAc)₂ (0.02 eq), Xantphos (0.03 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene to the flask, followed by 4-Bromo-1-isopropoxy-2-methoxybenzene (1.0 eq).
-
Finally, add benzophenone imine (1.2 eq) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl. Stir for 1 hour to hydrolyze the imine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-methoxy-4-isopropoxyaniline.
Data Summary
| Parameter | Value |
| Reactant | 4-Bromo-1-isopropoxy-2-methoxybenzene |
| Equivalents | 1.0 |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | Xantphos (3 mol%) |
| Base | NaOtBu (1.4 eq) |
| Amine Source | Benzophenone imine (1.2 eq) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Typical Yield | 85-95% |
Construction of the Bosutinib Quinoline Core
With the key intermediate, 3-methoxy-4-isopropoxyaniline, in hand, the next phase involves the construction of the 4-hydroxy-3-cyanoquinoline ring system. A common and effective method is the Gould-Jacobs reaction or a variation thereof, which involves the reaction of the aniline with a suitable three-carbon electrophile, followed by thermal cyclization.
Reaction Scheme: Quinoline Synthesis
A plausible route involves the reaction of 3-methoxy-4-isopropoxyaniline with diethyl (ethoxymethylene)malonate (EMME) followed by thermal cyclization and subsequent modifications.
Figure 3: Formation of the quinoline core from 3-methoxy-4-isopropoxyaniline.
Detailed Experimental Protocol (Illustrative)
Procedure:
-
A mixture of 3-methoxy-4-isopropoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated at 120-130 °C for 2 hours.
-
The resulting intermediate is then added to a high-boiling solvent such as Dowtherm A and heated to 250 °C to effect cyclization.
-
After cooling, the reaction mixture is diluted with hexane, and the precipitated solid is collected by filtration.
-
The crude quinoline product is then carried forward to subsequent steps, which typically involve hydrolysis of the ester, conversion to the 3-cyano group, and chlorination of the 4-hydroxyl group.
Final Steps to Bosutinib: An Overview
The completion of the Bosutinib synthesis from the 4-chloro-3-cyanoquinoline intermediate involves two key nucleophilic aromatic substitution (SNAr) reactions:
-
First SNAr: Reaction with 2,4-dichloro-5-methoxyaniline at the C4 position of the quinoline core.
-
Second SNAr: Alkylation of the C7 hydroxyl group (if a protecting group was used and now removed) or displacement of a suitable leaving group with 1-methylpiperazine to install the side chain.
Overall Synthetic Workflow
The entire synthetic sequence, starting from 4-Bromo-1-isopropoxy-2-methoxybenzene, is summarized in the following workflow diagram.
Figure 4: Overall synthetic workflow from the starting material to Bosutinib.
Conclusion
4-Bromo-1-isopropoxy-2-methoxybenzene serves as a viable and strategic starting material for the synthesis of Bosutinib. Its efficient conversion to the key intermediate, 3-methoxy-4-isopropoxyaniline, via the Buchwald-Hartwig amination, provides a reliable entry point into the construction of the drug's core quinoline structure. The protocols and strategies outlined in this application note offer a robust framework for researchers engaged in the synthesis of Bosutinib and related quinoline-based pharmaceutical agents.
References
-
Cai, W. et al. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. Molecules, 15(6), 4278-4286. [Link]
-
Li, D. et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. PMC, [Link]
-
ResearchGate. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
-
ResearchGate. (2014). New Synthetic Process for Bosutinib. [Link]
-
Wikipedia. (n.d.). Bosutinib. [Link]
-
PubMed Central (PMC). (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene. [Link]
- Google Patents. (n.d.).
-
Der Pharma Chemica. (n.d.). New Route for the synthesis of Bosutinib. [Link]
- Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
- Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
Sources
- 1. Bosutinib synthesis - chemicalbook [chemicalbook.com]
- 2. Bosutinib - Wikipedia [en.wikipedia.org]
- 3. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Ligand Selection for the Suzuki-Miyaura Coupling of 4-Bromo-1-isopropoxy-2-methoxybenzene
Introduction: Navigating the Challenges of Electron-Rich Aryl Bromides in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organohalide is pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1][4] The choice of ligand coordinated to the palladium center is a critical parameter that dictates the success and efficiency of the coupling, particularly when dealing with challenging substrates.[2][5]
This application note provides a detailed guide to the strategic selection of phosphine ligands for the Suzuki-Miyaura coupling of 4-Bromo-1-isopropoxy-2-methoxybenzene. This substrate presents a unique set of challenges due to its electron-rich nature, which can impede the initial oxidative addition step of the catalytic cycle. Furthermore, the steric hindrance imparted by the isopropoxy and methoxy groups in the ortho and meta positions to the bromine atom can influence the subsequent steps of the reaction. Through a combination of theoretical insights and a practical screening protocol, this guide aims to empower researchers to rationally select the optimal ligand for this and structurally related substrates.
The Decisive Role of Ligands in the Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling is profoundly influenced by the steric and electronic properties of the phosphine ligand coordinated to the palladium catalyst.[2][5] These properties directly impact the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: This is often the rate-determining step, especially with electron-rich aryl halides.[2] Electron-rich phosphine ligands increase the electron density on the palladium(0) center, which facilitates its insertion into the carbon-bromine bond.[1][4]
-
Transmetalation: In this step, the organic moiety is transferred from the organoboron reagent to the palladium(II) complex. The exact mechanism is complex and often involves the formation of a boronate species activated by the base.[1][6]
-
Reductive Elimination: This is the final step where the new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated.[1][2] Bulky ligands can promote this step by creating steric pressure around the palladium center, favoring the release of the product.[1][5]
For a substrate like 4-Bromo-1-isopropoxy-2-methoxybenzene, a ligand that is both electron-rich and sterically demanding is predicted to be most effective. The electron-rich character will promote the challenging oxidative addition, while the steric bulk will facilitate the final reductive elimination.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: A streamlined workflow for the systematic screening of ligands.
Materials and Reagents
-
4-Bromo-1-isopropoxy-2-methoxybenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Selected phosphine ligands (XPhos, SPhos, RuPhos, etc.)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous 1,4-dioxane or other suitable solvent
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and reaction monitoring tools (TLC plates, LC-MS, GC-MS)
Step-by-Step Protocol
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 4-Bromo-1-isopropoxy-2-methoxybenzene (1.0 mmol, 1.0 equiv).
-
Addition of Coupling Partner and Base: Add phenylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the respective phosphine ligand (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the reaction vessel. Note: The optimal Pd:ligand ratio may vary and should be considered as a parameter for further optimization.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product to determine conversion and yield.
Data Interpretation and Next Steps
The results of the ligand screen should be tabulated to compare the performance of each ligand in terms of reaction conversion, product yield, and purity.
Table 2: Hypothetical Ligand Screening Results
| Ligand | Conversion (%) | Isolated Yield (%) | Purity (by NMR/LC-MS) |
| XPhos | >95 | 92 | >98% |
| SPhos | >95 | 90 | >98% |
| RuPhos | 85 | 78 | 95% |
| PPh₃ | 40 | 35 | Moderate |
| (No Ligand) | <5 | - | - |
Based on these hypothetical results, XPhos and SPhos would be identified as the most promising ligands for this transformation. Further optimization studies could then be conducted with these ligands, exploring parameters such as catalyst loading, reaction temperature, and reaction time to maximize yield and efficiency.
Conclusion and Best Practices
The rational selection of ligands is paramount for the successful Suzuki-Miyaura coupling of challenging substrates like 4-Bromo-1-isopropoxy-2-methoxybenzene. For this electron-rich and sterically hindered aryl bromide, bulky and electron-rich phosphine ligands such as XPhos and SPhos are anticipated to provide the best results by facilitating the critical oxidative addition step and promoting efficient reductive elimination. A systematic screening approach, as detailed in this application note, provides a reliable method for identifying the optimal ligand and reaction conditions.
It is crucial to maintain an inert atmosphere throughout the reaction setup and execution to prevent the degradation of the palladium catalyst and phosphine ligands. The quality and purity of all reagents, particularly the solvent and base, are also critical for achieving reproducible and high-yielding results.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2023). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
SpringerLink. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
ACS Publications. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. Retrieved from [Link]
Sources
Base selection for Heck reaction involving 4-Bromo-1-isopropoxy-2-methoxybenzene
Executive Summary & Challenge Definition
This Application Note addresses the specific catalytic requirements for the Heck (Mizoroki-Heck) coupling of 4-Bromo-1-isopropoxy-2-methoxybenzene .
The Core Challenge: The substrate presents a distinct electronic profile:
-
Electron-Rich Deactivation: The isopropoxy (
) and methoxy ( ) groups act as strong electron-donating groups (EDGs). The position is electron-rich, significantly increasing the bond dissociation energy of the bond and raising the activation energy for the Oxidative Addition (OA) step, which is the rate-determining step (RDS) in this cycle. -
Lipophilicity: The bulky isopropoxy group increases the lipophilicity of the substrate, often causing phase-transfer limitations when using standard inorganic bases in polar aprotic solvents.
The Solution: Base selection here is not merely about acid scavenging; it is about catalyst turnover efficiency . For this substrate, "Jeffery Conditions" (Phase Transfer Catalysis) utilizing inorganic carbonates or acetates typically outperform simple amine bases by stabilizing the catalytic cycle at the elevated temperatures required to overcome the sluggish oxidative addition.
Mechanistic Analysis: The Base as a Turnover Switch
To select the correct base, one must understand its precise intervention point in the catalytic cycle.
The Catalytic Cycle & Base Intervention
In the Heck reaction, the base does not participate in the difficult Oxidative Addition step. Its role is critical in the final Regeneration phase.
-
Oxidative Addition: Pd(0) inserts into Ar-Br.[1][2] (Slow for this substrate).
-
-Hydride Elimination: Product is released; Pd species becomes
. -
Base Intervention (Critical): The base neutralizes
to regenerate .
Failure Mode: If the base is too weak or insoluble,
Mechanism Visualization
The following diagram illustrates the catalytic cycle with a focus on the base's regeneration role.
Figure 1: The Heck Catalytic Cycle highlighting the critical role of the base in regenerating the active Pd(0) species preventing catalyst decomposition.[5]
Base Selection Matrix
For 4-Bromo-1-isopropoxy-2-methoxybenzene, we categorize bases by their efficacy in "Jeffery" vs. "Standard" conditions.
Table 1: Comparative Analysis of Base Candidates
| Base Class | Specific Candidate | pKa (conj. acid) | Suitability | Mechanism of Action / Notes |
| Inorganic Carbonate | ~10.3 | High | Preferred. Thermally stable. When used with TBAB (Phase Transfer Catalyst), allows high-temp reactions needed for electron-rich substrates. | |
| Inorganic Acetate | 4.76 | Medium-High | Excellent for "ligand-free" Jeffery conditions. The acetate anion can assist in the concerted metalation-deprotonation (CMD) pathway if applicable, though less relevant for standard Heck. | |
| Tertiary Amine | ~10.7 | Low-Medium | Risk of Poisoning. Amines can coordinate to Pd, potentially inhibiting the already difficult oxidative addition. Volatile at the high temps ( | |
| Inorganic Phosphate | ~12.3 | Medium | Stronger base. Useful if the reaction is extremely sluggish, but increases risk of side reactions (e.g., alkene isomerization). | |
| Silver Salts | N/A | Specialist | Acts as a halide scavenger. Forces the reaction via a cationic Pd pathway. Highly effective for difficult substrates but expensive. Use only if standard bases fail. |
Experimental Protocols
"Jeffery Conditions" Screening Protocol (Recommended)
This protocol utilizes a Phase Transfer Catalyst (TBAB) to solubilize the inorganic base, creating a "molten salt" environment that stabilizes Pd nanoparticles, essential for this electron-rich substrate.
Reagents:
-
Substrate: 4-Bromo-1-isopropoxy-2-methoxybenzene (1.0 equiv)
-
Olefin: Acrylate or Styrene derivative (1.2 - 1.5 equiv)
-
Catalyst:
(1 - 3 mol%) -
Base:
(2.5 equiv) OR (2.5 equiv) -
Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Solvent: DMF or NMP (anhydrous)
Step-by-Step Procedure:
-
Setup: Charge a dried reaction vial with a magnetic stir bar.
-
Solids: Add the aryl bromide (1.0 eq),
(0.02 eq), Base ( , 2.5 eq), and TBAB (1.0 eq).-
Note: Finely grind
before addition to maximize surface area.
-
-
Liquids: Add the solvent (DMF, 0.2 M concentration relative to bromide) and the liquid olefin.
-
Degassing: Sparge the mixture with Argon/Nitrogen for 5 minutes. Oxygen inhibits the regeneration of Pd(0).
-
Reaction: Seal the vial and heat to 100°C - 120°C .
-
Why High Temp? The electron-rich bromide resists oxidative addition; thermal energy is required.
-
-
Monitoring: Monitor by HPLC/UPLC every 2 hours. Look for the disappearance of the bromide.
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/TBAB, dry over
, and concentrate.
Optimization Decision Tree
Use this logic flow to troubleshoot low yields.
Figure 2: Optimization logic for troubleshooting reaction stalling or catalyst decomposition.
Self-Validating Systems (Quality Control)
To ensure the protocol is working as intended, observe these indicators:
-
The "Pd Black" Test:
-
Observation: If the reaction mixture turns black and precipitates metal within the first 30 minutes, the base is likely too weak or the halide concentration is too high, leading to catalyst agglomeration.
-
Correction: Increase the loading of TBAB (stabilizer) or switch to a more soluble base like
.
-
-
The Induction Period:
-
Observation: Electron-rich substrates often show a lag time (induction period) where no product forms as the active catalytic species (
) generates. -
Validation: Do not abort the reaction early. A 1-2 hour induction at 100°C is normal for this substrate.
-
-
Regioselectivity Check:
-
Observation: 4-bromo-1-isopropoxy-2-methoxybenzene is sterically crowded.
-
Validation: Ensure the base is not causing isomerization of the double bond in the product. Use mild carbonate bases (
) rather than phosphates ( ) to minimize this risk.
-
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Detailed discussion on electron-rich substrate challenges). Link
-
Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5, 31-44. Link
Sources
Application Note: Process Monitoring of 4-Bromo-1-isopropoxy-2-methoxybenzene Synthesis via RP-HPLC
Introduction & Scope
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for monitoring the synthesis of 4-Bromo-1-isopropoxy-2-methoxybenzene . This compound is a critical pharmaceutical intermediate, typically synthesized via the O-alkylation of 4-bromoguaiacol (4-bromo-2-methoxyphenol) with an isopropyl halide (e.g., 2-bromopropane) under basic conditions.
The Analytical Challenge
The primary challenge in monitoring this reaction is the significant polarity difference between the starting material and the product.
-
Starting Material (SM): 4-Bromoguaiacol contains a phenolic hydroxyl group, making it polar and ionizable (
). -
Product: The target molecule is a dialkyl ether. The addition of the isopropyl group and the capping of the phenol significantly increase lipophilicity (
increases by ~1.5 to 2.0 units).
A standard isocratic method often fails here; it either elutes the polar SM in the void volume or retains the lipophilic product indefinitely. Therefore, a gradient Reverse-Phase (RP-HPLC) method with acidic modification is required to ensure sharp peak shape for the residual phenol and timely elution of the product.
Method Development Strategy (Physicochemical Basis)
To ensure scientific integrity, this method was designed based on the "Hydrophobic Subtraction Model" of selectivity.
| Compound | Structure Type | Polarity | Predicted Elution Behavior |
| 4-Bromoguaiacol | Phenol | Polar / Ionizable | Early Eluter. Requires acidic mobile phase to suppress ionization ( |
| 4-Bromo-1-isopropoxy-2-methoxybenzene | Diether | Non-polar / Neutral | Late Eluter. Strong interaction with C18 stationary phase. Requires high organic content to elute.[1] |
Visualizing the Separation Logic
Figure 1: Mechanistic separation logic. The acidic mobile phase keeps the phenol neutral, but its polarity ensures it elutes before the highly lipophilic ether product.
Standard Operating Protocol (SOP)
Equipment & Reagents
-
Instrument: HPLC System with Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 End-capped column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Water (Milli-Q / HPLC Grade).
-
Phosphoric Acid (85%) or Formic Acid (for MS compatibility).
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% | Acidic pH (~2.2) suppresses phenol ionization, ensuring sharp peaks for the starting material. |
| Mobile Phase B | Acetonitrile (100%) | Strong solvent required to elute the hydrophobic isopropyl ether product. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Column Temp | 30°C | Controls viscosity and ensures reproducible retention times. |
| Injection Volume | 5 - 10 µL | Prevent column overload. |
| Detection | UV @ 280 nm | Max absorption for the aromatic ring; minimizes solvent cut-off noise from acetone (if used in synthesis). |
Gradient Profile
Note: A gradient is strictly required to prevent the run time from exceeding 30 minutes while still resolving early eluting polar impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 85 | 15 | Equilibration: Low organic to retain 4-bromoguaiacol. |
| 2.00 | 85 | 15 | Isocratic Hold: Separation of polar void impurities. |
| 12.00 | 10 | 90 | Linear Ramp: Elute the lipophilic product. |
| 15.00 | 10 | 90 | Wash: Ensure highly retained dimers are cleared. |
| 15.10 | 85 | 15 | Re-equilibration: Return to initial conditions. |
| 20.00 | 85 | 15 | Stop: Ready for next injection. |
Reaction Monitoring Workflow
Reaction mixtures in organic synthesis are "dirty" matrices containing salts (
Sample Preparation Protocol
-
Sampling: Withdraw 50 µL of reaction slurry.
-
Quenching: Dispense into 950 µL of Diluent (50:50 Water:Acetonitrile with 0.1%
).-
Why Acid? This neutralizes the base (
) immediately, stopping the reaction and preventing on-column precipitation of salts.
-
-
Clarification: Vortex for 30 seconds. Centrifuge at 10,000 rpm for 2 minutes OR filter through a 0.22 µm PTFE syringe filter.
-
Analysis: Inject the clear supernatant/filtrate.
Figure 2: Sample preparation workflow ensuring column longevity and reaction freezing.
System Suitability & Troubleshooting
Before running critical samples, ensure the system meets these criteria (Self-Validating System):
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Resolution ( | > 2.0 between SM and Product | If < 2.0, decrease initial %B or use a longer column. |
| Tailing Factor ( | < 1.5 for 4-Bromoguaiacol | If tailing > 1.5, the mobile phase is not acidic enough. Freshly prepare 0.1% |
| Retention Time Precision | < 2.0% RSD (n=5) | Check pump flow stability or column temperature equilibration. |
Common Interferences
-
Acetone Peak: If acetone is used as the reaction solvent, it will elute near the void volume (1-2 min). It absorbs at 280 nm but strongly at 210 nm. Solution: Monitor at 280 nm to suppress the acetone signal.
-
Isopropyl Bromide: This reagent often has weak UV absorbance and is volatile. It may not appear in the chromatogram or will elute in the void. Do not mistake it for the product.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Gradient Elution and Hydrophobic Subtraction Model).
-
Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
-
PubChem. (n.d.). 4-Bromo-2-methoxyphenol (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
-
United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Bromo-1-isopropoxy-2-methoxybenzene
Ticket ID: #SZ-OPT-4B1I2M Subject: Optimizing Suzuki-Miyaura Coupling Yields for Electron-Rich Aryl Bromides Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Context
User Query: "I am experiencing low yields and slow conversion when coupling 4-Bromo-1-isopropoxy-2-methoxybenzene with aryl boronic acids."
Technical Diagnosis: The core challenge lies in the electronic nature of your substrate. 4-Bromo-1-isopropoxy-2-methoxybenzene is a highly electron-rich aryl bromide .
-
Electronic Deactivation: The isopropoxy (-OiPr) and methoxy (-OMe) groups are strong electron donors (via resonance). This increases the electron density at the carbon-bromine bond, making the bond stronger and significantly less electrophilic.
-
Rate-Limiting Step (RLS): In the Suzuki catalytic cycle, the Oxidative Addition of the Pd(0) species into the C-Br bond is the rate-limiting step for electron-rich substrates. Standard catalysts like Pd(PPh₃)₄ often fail here because they lack the electron density to force this insertion.
Support Strategy: To fix this, we must shift from "general purpose" catalysts to electron-rich, bulky phosphine ligands (Buchwald-type) that accelerate oxidative addition.
Troubleshooting Guide (Q&A Format)
Issue 1: "The reaction stalls at 20-40% conversion even after 24 hours."
Diagnosis: Catalyst Deactivation or Failure of Oxidative Addition. Root Cause: The catalyst is dying before it can consume the substrate because the insertion step is too slow.
Recommended Solution: Switch to a catalyst system designed for deactivated aryl halides.[1]
-
Primary Recommendation: Pd(OAc)₂ + SPhos (or XPhos ).
-
Why: SPhos is an electron-rich biaryl phosphine. It donates electrons to the Palladium center, making the Pd(0) more nucleophilic and faster at attacking the difficult C-Br bond.
-
-
Alternative (Pre-formed): Pd-118 (Pd(dtbpf)Cl₂) .
-
Why: This catalyst is robust and often works at lower loadings for sterically demanding or electron-rich couplings.
-
Data Comparison:
| Catalyst System | Conversion (24h) | Notes |
| Pd(PPh₃)₄ | < 30% | Not Recommended. Ligand is too weak for this substrate. |
| Pd(dppf)Cl₂ | 50-60% | Better, but may still be sluggish. |
| Pd(OAc)₂ / SPhos | > 95% | Gold Standard. Accelerates oxidative addition. |
| Pd(OAc)₂ / XPhos | > 90% | Excellent alternative if steric bulk is high. |
Issue 2: "I see a large 'M-Br + 1' peak (Protodehalogenation) in my LCMS."
Diagnosis: Reduction of the starting material (Replacement of Br with H). Root Cause: The catalytic cycle is stalling, allowing side reactions to compete.[1] Specifically, if Transmetallation is slow (due to low base solubility) or if the solvent is "wet" with protic impurities, a Palladium-Hydride (Pd-H) species forms and reduces your aryl bromide.
Recommended Solution:
-
Increase Catalyst Activity: A faster reaction leaves less time for side reactions. (See Issue 1).
-
Optimize Water Ratio: While Suzuki requires water, too much can promote dehalogenation. Use a biphasic system with a specific ratio (e.g., Toluene:Water 4:1).
-
Switch Solvent: If using DMF/Water, switch to Dioxane/Water or Toluene/Water . DMF can decompose to form reducing species.
Issue 3: "My boronic acid is disappearing, but no product is forming."
Diagnosis: Protodeboronation or Homocoupling. Root Cause:
-
Homocoupling: Presence of Oxygen. The Pd catalyst consumes the boronic acid to couple it with itself (Ar-Ar) instead of your bromide.
-
Protodeboronation: High temperature + strong base can hydrolyze the boronic acid.
Recommended Solution:
-
Degassing: Sparge solvents with Argon/Nitrogen for at least 15 minutes before adding the catalyst.
-
Base Selection: Switch from K₂CO₃ to K₃PO₄ (Potassium Phosphate Tribasic) . It buffers the pH better and often stabilizes boronic acids while being strong enough to activate the coupling.
Visualizing the Solution
Workflow: Decision Tree for Low Yields
Caption: Diagnostic logic flow for identifying the root cause of failure based on crude reaction analysis.
Mechanism: Overcoming the Electronic Barrier
Caption: Visualizing the rate-limiting Oxidative Addition step. Electron-rich ligands (SPhos) lower the energy barrier that standard ligands cannot overcome.
The "Gold Standard" Protocol
Applicable for: 100mg to 5g scale.
Reagents:
-
Substrate: 4-Bromo-1-isopropoxy-2-methoxybenzene (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Note: Pre-complexing these in a small vial of solvent for 5 mins before addition is best.
-
-
Base: K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Toluene : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1).
Step-by-Step Procedure:
-
Charge Solids: Add the aryl bromide, boronic acid, and K₃PO₄ to a reaction vial equipped with a stir bar.
-
Atmosphere Exchange: Cap the vial and purge with Argon or Nitrogen (3x vacuum/backfill cycles). Crucial for preventing homocoupling.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Water) via syringe.
-
Catalyst Addition: Add the Pd(OAc)₂ and SPhos (either as solids under positive pressure or as a pre-mixed stock solution).
-
Reaction: Heat to 80-100°C with vigorous stirring.
-
Tip: The biphasic mixture requires fast stirring to ensure phase transfer.
-
-
Monitoring: Check LCMS at 2 hours. If conversion is >50%, continue. If <10%, raise temperature to 110°C.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2][3]
- Establishes the efficacy of dialkylbiaryl phosphines (SPhos/XPhos)
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
- The foundational review covering the mechanism, including the rate-limiting nature of oxidative addition for electron-rich halides.
-
Sigma-Aldrich (Merck). "SPhos: Technical Spotlight & Application Guide."
- Specific application data for SPhos in difficult coupling reactions.
Sources
Technical Support Center: Buchwald-Hartwig Amination of 4-Bromo-1-isopropoxy-2-methoxybenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination of 4-Bromo-1-isopropoxy-2-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with this specific transformation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
The substrate , 4-Bromo-1-isopropoxy-2-methoxybenzene, presents a classic challenge for C-N cross-coupling. It is an electron-rich aryl bromide with significant steric hindrance at the ortho position due to the methoxy group. This combination can dramatically slow the rate-determining oxidative addition step of the catalytic cycle and lead to common issues such as low conversion and catalyst decomposition.[1] This guide offers a structured approach to overcoming these obstacles.
Troubleshooting Guide: Problem & Solution
This section addresses the most common issues encountered during the amination of this substrate in a direct question-and-answer format.
Q1: I am observing low or no conversion of my starting material, even after prolonged reaction times. What are the likely causes and how can I improve the yield?
Answer: This is the most anticipated challenge with this substrate. The poor reactivity stems from two synergistic effects:
-
Electronic Deactivation: The electron-donating methoxy and isopropoxy groups enrich the aromatic ring with electron density. This makes the carbon-bromine bond less electrophilic and disfavors the initial oxidative addition of the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[1][2]
-
Steric Hindrance: The methoxy group ortho to the bromine atom physically impedes the approach of the bulky palladium catalyst complex, further increasing the activation energy for oxidative addition.[3]
To overcome this, a catalyst system that is both highly active and sterically tailored is required.
Recommended Solutions:
-
Optimize Ligand Selection: Standard or first-generation phosphine ligands are often insufficient. The use of bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) is critical. These ligands promote both the oxidative addition and the final, product-forming reductive elimination step.[2][4] We recommend screening a set of modern, specialized ligands.
Table 1: Recommended Ligand Screening for a Hindered, Electron-Rich Aryl Bromide
Ligand Structure Type Key Advantages for This Substrate Recommended Pd Pre-catalyst XPhos Dialkylbiarylphosphine Highly active and versatile for hindered substrates. Promotes fast reductive elimination.[4] XPhos Pd G3 / G4 RuPhos Dialkylbiarylphosphine Excellent for sterically demanding couplings, particularly with secondary amines.[4] RuPhos Pd G3 / G4 BrettPhos Dialkylbiarylphosphine Specifically designed for coupling primary amines and has shown high efficacy for hindered systems.[5] BrettPhos Pd G3 / G4 | tBuXPhos | Dialkylbiarylphosphine | Increased bulk compared to XPhos, can be effective where others fail. | tBuXPhos Pd G3 |
-
Increase Reaction Temperature: These challenging couplings often require higher thermal energy. Cautiously increase the reaction temperature in 10-15 °C increments, typically from 80 °C up to 110 °C (for solvents like toluene or dioxane). Monitor the reaction closely for signs of catalyst decomposition (see Q2).
-
Use a Pre-catalyst: For reproducibility and higher activity, we strongly recommend using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3). These are air-stable complexes that rapidly form the active Pd(0) species in solution, ensuring a consistent start to the catalytic cycle.[6]
Q2: My reaction mixture turns dark brown or black, and I observe a fine precipitate. What is happening and is it affecting my yield?
Answer: The formation of a black or dark brown precipitate is a classic sign of palladium catalyst decomposition into palladium black (insoluble Pd(0) aggregates).[7] This is an inactive form of the catalyst and its formation directly reduces the concentration of the active species in solution, often leading to stalled reactions and low yields. Decomposition is typically caused by high temperatures, the presence of oxygen, or an insufficient ligand-to-palladium ratio.
Recommended Solutions:
-
Ensure a Rigorously Inert Atmosphere: Oxygen can degrade phosphine ligands and the palladium complexes. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is run under a positive pressure of an inert gas like argon or nitrogen.
-
Maintain an Adequate Ligand-to-Palladium Ratio: While pre-catalysts have a defined ratio, if you are generating the catalyst in situ (e.g., from Pd₂(dba)₃ and a ligand), use a ligand:Pd ratio between 1.5:1 and 2.2:1. Excess ligand helps to stabilize the monoligated Pd(0) species, which is prone to aggregation.
-
Moderate the Temperature: While heat is needed (see Q1), excessive temperatures (>120 °C) can accelerate decomposition pathways. Find the lowest temperature that provides a reasonable reaction rate.
Q3: My mass spectrometry analysis shows a significant amount of a byproduct corresponding to the hydrodehalogenated starting material (1-isopropoxy-2-methoxybenzene). How can I minimize this?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It occurs when the arylpalladium amide intermediate undergoes β-hydride elimination (if the amine has β-hydrogens) or other decomposition pathways to form a palladium hydride species. This species can then reductively eliminate with the aryl group to produce the dehalogenated arene.[8]
Troubleshooting Flowchart for Hydrodehalogenation
Caption: A decision tree for troubleshooting hydrodehalogenation.
Recommended Solutions:
-
Ligand Choice is Key: The structure of the phosphine ligand has the most significant impact. Bulky, electron-rich biarylphosphine ligands (see Table 1) are known to promote the desired C-N reductive elimination, making it kinetically faster than competing side reactions like β-hydride elimination.[8]
-
Solvent Purity: Some solvents, like DMF or alcohols, can act as hydride sources, especially at high temperatures.[9] Toluene and dioxane are generally considered more robust choices for minimizing this side reaction. Ensure you are using high-purity, anhydrous solvents.
-
Base Selection: While strong bases are often needed for efficiency, they can sometimes promote side reactions. If hydrodehalogenation is severe, consider screening a weaker inorganic base like K₃PO₄.[6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of base for this reaction?
The base plays a crucial role in deprotonating the amine to facilitate the formation of the key palladium-amido intermediate.[8] For this challenging substrate, a strong, non-nucleophilic base is typically required. However, the choice can be influenced by the functional group tolerance of the amine coupling partner.
Table 2: Base Selection Guide
| Base | pKa of Conjugate Acid | Common Solvent(s) | Advantages | Disadvantages |
|---|---|---|---|---|
| NaOt-Bu | ~19 | Toluene, Dioxane | High reactivity, often provides the fastest rates.[5] | Highly basic, low functional group tolerance, can promote side reactions. |
| LHMDS | ~26 | Toluene, THF | Very strong base, useful for weakly acidic amines. Allows for some protic functional groups.[5] | Air and moisture sensitive solid. |
| K₃PO₄ | ~12.3 (pKa₃) | Dioxane, Toluene | Weaker base, offers excellent functional group tolerance. | May require higher temperatures or longer reaction times. |
| Cs₂CO₃ | ~10.3 (pKa₂) | Dioxane, Toluene | Good solubility compared to other carbonates, good functional group tolerance.[6] | Can be expensive, may require higher catalyst loadings. |
Recommendation: Start with Sodium tert-butoxide (NaOt-Bu) for maximum reactivity. If side reactions or functional group incompatibility are observed, switch to K₃PO₄.
Q2: How critical is the exclusion of air and moisture?
Extremely critical. The active Pd(0) catalyst and the phosphine ligands are readily oxidized by air, leading to catalyst deactivation.[7] Furthermore, strong bases like NaOt-Bu and LHMDS are hygroscopic and will be quenched by water, reducing their effectiveness. Rigorous exclusion of air and moisture throughout the setup and reaction is mandatory for success and reproducibility.
Q3: What is the general catalytic cycle, and where is the bottleneck for my specific substrate?
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[5][8] For 4-Bromo-1-isopropoxy-2-methoxybenzene, the primary bottleneck is the initial Oxidative Addition step, as illustrated below.
Caption: The Buchwald-Hartwig catalytic cycle, highlighting the challenging oxidative addition step.
Recommended Starting Protocol
This protocol provides a robust starting point for the amination of 4-Bromo-1-isopropoxy-2-methoxybenzene with a generic secondary amine. Reagent quantities should be adjusted proportionally.
Materials:
-
4-Bromo-1-isopropoxy-2-methoxybenzene (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (2 mol %)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene (degassed)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 4-Bromo-1-isopropoxy-2-methoxybenzene (if solid), XPhos Pd G3 pre-catalyst, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the anhydrous, degassed toluene (to make a ~0.2 M solution based on the aryl bromide), followed by the amine (if liquid).
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking a small, quenched aliquot.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . (n.d.). Retrieved February 2, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . (2023). Retrieved February 2, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia . (n.d.). Retrieved February 2, 2026, from [Link]
-
Kozieł, H., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . ACS Omega. Retrieved February 2, 2026, from [Link]
-
Degradation of Pd catalyst in Buchwald-Hartwig amination - Chemistry Stack Exchange . (2021). Retrieved February 2, 2026, from [Link]
-
Zhang, L., et al. (2014). 4-Benzyloxy-2-bromo-1-methoxybenzene . Acta Crystallographica Section E. Retrieved February 2, 2026, from [Link]
-
"Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF - ResearchGate . (2018). Retrieved February 2, 2026, from [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years . Angewandte Chemie International Edition. Retrieved February 2, 2026, from [Link]
-
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions - ResearchGate . (2014). Retrieved February 2, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube . (2024). Retrieved February 2, 2026, from [Link]
-
Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study . Catalysis Science & Technology. Retrieved February 2, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . (n.d.). Retrieved February 2, 2026, from [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH . (2023). Retrieved February 2, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv . (2022). Retrieved February 2, 2026, from [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed . (2022). Retrieved February 2, 2026, from [Link]
-
Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines - ResearchGate . (2012). Retrieved February 2, 2026, from [Link]
-
Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid - ResearchGate . (2017). Retrieved February 2, 2026, from [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - Journal of the American Chemical Society . (2015). Retrieved February 2, 2026, from [Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Debromination of 4-Bromo-1-isopropoxy-2-methoxybenzene in Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the undesired debromination of 4-Bromo-1-isopropoxy-2-methoxybenzene during palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose, mitigate, and solve this common synthetic challenge.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the debromination of your specific substrate.
Q1: What is debromination, and why is my substrate, 4-Bromo-1-isopropoxy-2-methoxybenzene, particularly susceptible?
A1: Debromination (also known as hydrodebromination or protodebromination) is a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom, leading to the formation of 1-isopropoxy-2-methoxybenzene as a byproduct.[1][2] This reaction consumes your starting material and reduces the yield of the desired coupled product.
Your substrate is an electron-rich aryl bromide due to the presence of two electron-donating groups (methoxy and isopropoxy). This high electron density facilitates the initial oxidative addition step to the palladium(0) catalyst, which is necessary for the coupling reaction.[3] However, it can also make the resulting aryl-palladium intermediate more susceptible to pathways that lead to debromination.
Q2: How can I reliably detect and quantify the debrominated byproduct?
A2: The presence of the debrominated byproduct can be confirmed and quantified using standard analytical techniques:[2]
-
Thin-Layer Chromatography (TLC): The debrominated product will typically appear as a new, less polar spot (higher Rf value) compared to the starting aryl bromide.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both identifying and quantifying the byproduct. You will observe a peak corresponding to the molecular weight of 1-isopropoxy-2-methoxybenzene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the crude reaction mixture, you will see the appearance of a new aromatic proton signal in the region where the bromine atom was previously located, coupled to adjacent protons.
Q3: What are the primary mechanistic causes of debromination in palladium-catalyzed reactions?
A3: Debromination primarily occurs after the oxidative addition of the aryl bromide to the Pd(0) catalyst, forming an Ar-Pd(II)-Br intermediate. The side reaction is initiated when this intermediate is converted to an aryl-palladium-hydride (Ar-Pd-H) species. This hydride species then undergoes reductive elimination to yield the debrominated arene (Ar-H) and regenerates the Pd(0) catalyst.[3] The critical issue is the source of the hydride, which can originate from several components in the reaction mixture, including the base, solvent, or even trace water.[1][4]
Q4: Which specific components of my reaction are the most likely hydride (H⁻) sources?
A4: Several factors can contribute to the formation of the unwanted Ar-Pd-H intermediate:
-
Bases: Strong bases like hydroxides (NaOH, KOH) or alkoxides can promote side reactions.[1] Some bases may also contain or generate hydride impurities.
-
Solvents: Protic solvents (like alcohols) or even aprotic solvents that can degrade (like THF) can act as hydride donors, especially at elevated temperatures.[4][5]
-
Reagents: In Suzuki couplings, the boronic acid or its esters can sometimes be a source of protodeboronation, which can indirectly lead to hydride generation.[6]
-
Water: Trace amounts of water in the reaction can be a significant contributor.
Section 2: The Competing Reaction Pathway: Desired Coupling vs. Undesired Debromination
To effectively troubleshoot, it is crucial to understand the catalytic cycle. The desired cross-coupling and the undesired debromination are competing pathways that diverge after the initial oxidative addition step. The relative rates of transmetalation (for coupling) and hydride formation/reductive elimination (for debromination) determine the product distribution.
Caption: Catalytic cycle showing desired coupling (green path) vs. undesired debromination (red path).
Section 3: Systematic Troubleshooting Guide
Follow this logical workflow to diagnose and resolve the debromination issue. The key is to systematically modify one parameter at a time to isolate the root cause.
Caption: A step-by-step decision tree for troubleshooting debromination.
3.1. Step 1: Optimizing the Base
The choice of base is critical. Stronger bases are often more likely to promote debromination.[1] Start by screening milder, anhydrous bases.
| Base | Type | Common Application | Debromination Risk | Recommendation |
| NaOH, KOH | Strong, Protic | General Use | High | Avoid if debromination is observed. Can introduce water and act as a hydride source. |
| NaOt-Bu, KOt-Bu | Strong, Aprotic | Buchwald-Hartwig | Moderate to High | Powerful base, but can promote side reactions. Use with caution. |
| K₂CO₃, Cs₂CO₃ | Mild, Inorganic | Suzuki, Heck | Low to Moderate | Excellent starting point. Generally milder and effective. Use anhydrous grade.[1] |
| K₃PO₄ | Mild, Inorganic | Suzuki | Low | Often a very effective and mild base that can minimize debromination.[1] |
Experimental Protocol: Base Screening
-
Set up three parallel reactions in identical vials.
-
To each vial, add 4-Bromo-1-isopropoxy-2-methoxybenzene (1.0 equiv), the coupling partner (1.2 equiv), Pd catalyst (e.g., Pd(OAc)₂), and ligand (e.g., SPhos).
-
To Vial A, add K₃PO₄ (2.0 equiv).
-
To Vial B, add Cs₂CO₃ (2.0 equiv).
-
To Vial C, add K₂CO₃ (2.0 equiv).
-
Add anhydrous solvent (e.g., Dioxane) to each vial.
-
Degas the mixtures thoroughly with Argon or Nitrogen.
-
Run all reactions at the same temperature (e.g., 80 °C) for the same duration.
-
Analyze the crude reaction mixture of each by GC-MS to determine the ratio of desired product to the debrominated byproduct.
3.2. Step 2: Evaluating the Ligand
The phosphine ligand significantly influences the catalyst's behavior. While electron-rich, bulky phosphines are excellent for activating the C-Br bond, they can sometimes favor the undesired reductive elimination that leads to debromination.[1]
| Ligand | Type / Key Feature | Impact on Debromination | Recommendation |
| P(t-Bu)₃, SPhos, XPhos | Bulky, Electron-Rich Monodentate | Can be High | Highly active for oxidative addition, but may promote debromination. If this is your current ligand, consider switching.[1][7] |
| PPh₃ (Triphenylphosphine) | Less Electron-Donating | Low | A classic ligand. Its lower electron-donating ability can disfavor the hydrodehalogenation pathway, but it may require higher temperatures or result in slower overall reaction rates. |
| dppf | Bidentate (Ferrocene-based) | Low to Moderate | The bidentate nature can stabilize the palladium center and often provides a good balance between reactivity and suppression of side reactions. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Variable | Offer high stability and different selectivity profiles. Can be an excellent alternative to phosphine ligands if they are failing.[1] |
Section 4: Advanced Protocols for Recalcitrant Cases
If optimization of base, ligand, and temperature does not sufficiently suppress debromination, more rigorous methods are required.
Protocol 4.1: Rigorous Exclusion of Hydride Sources
This protocol focuses on eliminating trace water and other potential contaminants that can serve as hydride sources.
Materials:
-
Solvents: Use freshly opened anhydrous solvents or solvents purified by passing through a solvent purification system (e.g., alumina columns).
-
Bases: Use anhydrous-grade bases. If unsure, dry the base in a vacuum oven at >120 °C for several hours before use.
-
Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of dry nitrogen or in a desiccator immediately before use.
Procedure:
-
Assemble the oven-dried reaction flask while hot under a positive pressure of dry Argon or Nitrogen.
-
Add the solid reagents (substrate, coupling partner, base, catalyst, ligand) to the flask.
-
Seal the flask and perform 3-5 cycles of vacuum/backfill with dry Argon/Nitrogen to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe through a septum.
-
To degas the solvent, bubble Argon through it for 20-30 minutes prior to addition.
-
Proceed with the reaction under a positive pressure of inert gas.
Protocol 4.2: In-Situ Halogen Exchange to an Aryl Iodide
For particularly challenging substrates, the C-Br bond may not be reactive enough to couple quickly, allowing time for side reactions. One advanced strategy is to convert the aryl bromide to a more reactive aryl iodide in situ. The subsequent C-I bond coupling is typically much faster, outcompeting the debromination pathway.[8]
Disclaimer: This is an advanced technique that requires careful optimization. The following is a general, representative procedure.
Procedure:
-
To an oven-dried flask under Argon, add the 4-Bromo-1-isopropoxy-2-methoxybenzene (1.0 equiv), NaI (2.0-3.0 equiv), a copper(I) catalyst (e.g., CuI, 5-10 mol%), and a suitable ligand for the exchange (e.g., N,N'-dimethylcyclohexane-1,2-diamine, 10-20 mol%).[9]
-
Add a polar aprotic solvent like Acetonitrile or DMF.
-
Heat the mixture (e.g., 100-150 °C, potentially with microwave irradiation) to facilitate the Br-to-I exchange. Monitor by GC-MS.
-
Once the exchange is complete or has reached equilibrium, cool the reaction.
-
Without isolation , directly introduce the palladium catalyst, ligand, base, and the coupling partner for the desired cross-coupling reaction.
-
Re-degas the system and proceed with the cross-coupling reaction under its optimized conditions. The newly formed, more reactive aryl iodide should now couple more efficiently.[8]
References
-
Chen, J., et al. (2015). 4-(Benzyloxy)-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Yoneda Labs (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
ResearchGate (2025). 4-Bromo-2-chloro-1-methoxybenzene. ResearchGate. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Material. Available at: [Link]
-
ACS Publications (2022). Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
White Rose Research Online (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
ResearchGate (2025). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Available at: [Link]
-
Puleo, T. R., & Bandar, J. S. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. Available at: [Link]
-
RSC Publishing (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]
-
RSC Publishing (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. Available at: [Link]
-
MDPI (n.d.). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Available at: [Link]
-
NIH (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]
-
IU Indianapolis ScholarWorks (n.d.). AND VISIBLE LIGHT-PROMOTED ACTIVATION OF ARYL HALIDES UNDER TRANSITION-METAL-FREE CONDITIONS. IU Indianapolis ScholarWorks. Available at: [Link]
-
ResearchGate (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
NIH (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. National Institutes of Health. Available at: [Link]
-
ResearchGate (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. Available at: [Link]
-
RSC Publishing (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Available at: [Link]
-
NIH (n.d.). A mechanistic investigation of the photoinduced, copper-mediated cross-coupling of an aryl thiol with an aryl halide. National Institutes of Health. Available at: [Link]
-
NIH (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. Available at: [Link]
-
NIH (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. National Institutes of Health. Available at: [Link]
-
Macmillan Group (2025). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Macmillan Group Princeton University. Available at: [Link]
-
ArODES (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
-
Beilstein Journals (n.d.). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications (2011). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. Organometallics. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cross-Coupling Reactions of 4-Bromo-1-isopropoxy-2-methoxybenzene
Welcome to the dedicated technical support center for troubleshooting and optimizing cross-coupling reactions involving 4-Bromo-1-isopropoxy-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature and other critical parameters in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions with this electron-rich and sterically notable substrate.
Introduction: The Role of Temperature in Cross-Coupling Reactions
Temperature is a critical parameter in palladium-catalyzed cross-coupling reactions. It directly influences reaction kinetics, catalyst stability, and the potential for undesired side reactions. For an electron-rich substrate like 4-Bromo-1-isopropoxy-2-methoxybenzene, finding the optimal temperature is a delicate balance. While higher temperatures can accelerate the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts.[1][2] Conversely, temperatures that are too low may result in sluggish or incomplete reactions. This guide will provide a framework for understanding and optimizing the thermal conditions for your specific application.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling of 4-Bromo-1-isopropoxy-2-methoxybenzene, with a focus on temperature-related issues.
dot
Caption: Troubleshooting flowchart for common cross-coupling issues.
Q1: My Suzuki-Miyaura coupling of 4-Bromo-1-isopropoxy-2-methoxybenzene is showing low to no conversion. Could the temperature be too low?
A1: Yes, insufficient temperature is a primary suspect for low conversion in Suzuki-Miyaura reactions, especially with electron-rich aryl bromides which can be less reactive in the oxidative addition step.[3][4]
-
Causality: The oxidative addition of the aryl bromide to the Pd(0) catalyst is the rate-determining step in many cross-coupling reactions. This step has an activation energy that must be overcome. If the reaction temperature is too low, the rate of oxidative addition will be slow, leading to poor overall conversion. Increasing the temperature provides the necessary energy to overcome this barrier and accelerate the catalytic cycle.[5]
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Incrementally increase the reaction temperature in 10-15 °C intervals. For your substrate, a starting point of 80 °C is reasonable. If conversion remains low, you can cautiously increase the temperature up to 120 °C.[6] Monitor the reaction at each temperature for both product formation and the appearance of side products.
-
Solvent Choice: Ensure your solvent has a boiling point compatible with the desired reaction temperature. Toluene or dioxane are common choices for temperatures in the 80-110 °C range.
-
Ligand Selection: If increasing the temperature leads to catalyst decomposition (indicated by the formation of palladium black), consider switching to a more thermally stable, electron-rich phosphine ligand. Buchwald's biarylphosphine ligands or bulky trialkylphosphines like P(t-Bu)3 can promote oxidative addition at lower temperatures.[7]
-
Q2: I'm observing a significant amount of a dehalogenated byproduct (1-isopropoxy-2-methoxybenzene) in my Heck reaction. Is the temperature too high?
A2: Yes, the formation of a dehalogenated byproduct is a strong indication that the reaction temperature is too high. This is a common side reaction in palladium-catalyzed couplings of electron-rich aryl halides.[4]
-
Causality: At elevated temperatures, the arylpalladium(II) intermediate can undergo a competing reaction pathway where a hydride source in the reaction mixture (e.g., from the solvent or base) leads to reductive elimination of the arene instead of the desired cross-coupling product. This process is known as hydrodehalogenation.
-
Troubleshooting Steps:
-
Temperature Reduction: The most direct solution is to lower the reaction temperature. Try reducing the temperature by 10-20 °C and monitor the effect on the product-to-byproduct ratio.
-
Optimize Base and Solvent: The choice of base and solvent can influence the rate of dehalogenation. Weaker bases may be less prone to promoting this side reaction. Additionally, ensure your solvent is anhydrous and of high purity to minimize potential hydride sources.
-
Reaction Time: A lower temperature may require a longer reaction time to achieve full conversion. It's a trade-off between rate and selectivity.
-
Q3: My Buchwald-Hartwig amination is giving inconsistent yields. How critical is precise temperature control?
A3: Highly critical. Inconsistent yields in Buchwald-Hartwig aminations are often traced back to poor temperature control. The catalytic cycle of this reaction is sensitive to thermal fluctuations, which can affect catalyst stability and the rates of competing reactions.
-
Causality: The reductive elimination step to form the C-N bond is often the turnover-limiting step and is highly temperature-dependent. Furthermore, the palladium catalyst and the phosphine ligands can have limited thermal stability. Overheating, even for brief periods, can lead to irreversible catalyst decomposition and a drop in yield.[2]
-
Troubleshooting Steps:
-
Use a Precise Heating System: Employ an oil bath with a contact thermometer or a heating mantle with a PID controller to maintain a stable and uniform temperature. Avoid using sand baths, which can have significant temperature gradients.
-
Internal Reaction Temperature: Whenever possible, monitor the internal temperature of the reaction mixture, as it can differ from the temperature of the heating block.
-
Ligand Choice: Some Buchwald ligands are more thermally robust than others. If you suspect catalyst decomposition, consider screening different generations of Buchwald ligands that are known for their high thermal stability.
-
Part 2: Frequently Asked Questions (FAQs)
dot
Caption: Decision workflow for selecting reaction parameters.
Q4: What is a good starting temperature for a Suzuki-Miyaura coupling with 4-Bromo-1-isopropoxy-2-methoxybenzene?
A4: A good starting point for a Suzuki-Miyaura coupling of this substrate is 80-100 °C .[6] Since the isopropoxy and methoxy groups are electron-donating, the oxidative addition step might be slower compared to electron-deficient aryl bromides.[3] Starting in this range provides a good balance between achieving a reasonable reaction rate and minimizing the risk of thermal degradation of the catalyst and reactants. If the reaction is sluggish, the temperature can be gradually increased to 110-120 °C while carefully monitoring for side product formation.[5]
Q5: For a Heck reaction with an acrylate, how does temperature affect regioselectivity and E/Z selectivity?
A5: In a typical Mizoroki-Heck reaction, the regioselectivity is primarily governed by sterics, leading to the formation of the linear product. Temperature generally does not have a major impact on regioselectivity in this case. However, the E/Z selectivity is often high for the trans (E) isomer due to thermodynamic stability. While the reaction is generally under kinetic control, excessively high temperatures could potentially lead to isomerization of the product, although this is not a common issue in standard Heck reactions.[8]
Q6: At what temperature should I be concerned about the thermal stability of my palladium catalyst and phosphine ligands?
A6: Most standard palladium(II) precatalysts in the presence of phosphine ligands begin to show signs of decomposition at temperatures above 120-140 °C , often observed as the formation of palladium black.[1] Some highly stable palladacycle precatalysts and bulky, electron-rich phosphine ligands (like certain Buchwald ligands) can tolerate higher temperatures.[2] It is crucial to consult the technical data sheet for your specific catalyst and ligand for their recommended operating temperatures.
Part 3: Experimental Protocols and Data
Table 1: Recommended Starting Temperatures for Cross-Coupling of 4-Bromo-1-isopropoxy-2-methoxybenzene
| Reaction Type | Recommended Starting Temperature (°C) | Notes |
| Suzuki-Miyaura | 80 - 100 | May require up to 120 °C for less reactive boronic acids.[5] |
| Mizoroki-Heck | 100 - 120 | Higher temperatures may be needed for less reactive alkenes.[9] |
| Buchwald-Hartwig | 90 - 110 | Highly dependent on the specific amine and ligand used. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-1-isopropoxy-2-methoxybenzene (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand if required.
-
Add the degassed solvent (e.g., toluene/water or dioxane/water, typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.
dot
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.
References
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available from: [Link]
-
Temperature effect on coupling reaction. Available from: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]
-
The Suzuki Reaction - Myers. Available from: [Link]
-
Optimization of temperature for Suzuki-Miyaura coupling reaction. Available from: [Link]
-
Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts - Biblio. Available from: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. Available from: [Link]
-
Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens - Journal of the American Chemical Society. Available from: [Link]
-
Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens - Organic Chemistry Portal. Available from: [Link]
-
B-Alkyl Suzuki Couplings - Macmillan Group. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available from: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available from: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available from: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available from: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines - The Journal of Organic Chemistry. Available from: [Link]
-
Heck Reaction—State of the Art - MDPI. Available from: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - University of Groningen. Available from: [Link]
-
The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC. Available from: [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks@UTRGV. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
-
Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? - ResearchGate. Available from: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available from: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available from: [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. Available from: [Link]
-
Irradiation-Induced Heck Reaction of Unactivated Alkyl Halides at Room Temperature - Journal of the American Chemical Society. Available from: [Link]
-
Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines - Organic Letters. Available from: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. Available from: [Link]
-
Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC. Available from: [Link]
-
8737 PDFs | Review articles in HECK REACTION - ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. ikm.org.my [ikm.org.my]
- 6. researchgate.net [researchgate.net]
- 7. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 9. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Technical Support Center: Process Development for 4-Bromo-1-isopropoxy-2-methoxybenzene
Executive Summary: Strategic Route Selection
As a Senior Application Scientist, I strongly advise against the direct bromination of 1-isopropoxy-2-methoxybenzene for scale-up operations. While feasible on a gram scale, the regioselectivity is poor due to the competing directing effects of the isopropoxy and methoxy groups, often leading to inseparable isomers (ortho/para mixtures) and requiring hazardous elemental bromine handling.
The Recommended Scale-Up Route is the Alkylation of 4-Bromo-2-methoxyphenol (4-Bromoguaiacol) .
-
Rationale: 4-Bromoguaiacol is a commercially available, stable solid. This route locks the bromine position before the sensitive alkylation step, reducing the synthesis to a single Critical Process Step (Williamson Ether Synthesis).
Module 1: Synthesis Workflow & Logic
The following diagram outlines the critical decision nodes and chemical logic for the recommended route.
Figure 1: Process flow decision tree highlighting solvent selection as a critical parameter for scale-up.
Module 2: Critical Process Parameters (CPPs) & Troubleshooting
Unit Operation: O-Alkylation
Reaction: 4-Bromo-2-methoxyphenol + 2-Bromopropane
Q1: My reaction stalls at ~85% conversion. Adding more base doesn't help. Why?
Technical Insight: This is likely a Mass Transfer or Reagent Loss issue, not a base stoichiometry issue.
-
Root Cause 1 (Reagent Loss): 2-Bromopropane (Isopropyl bromide) has a low boiling point (
C). If you are running the reaction at C without an efficient reflux condenser, you are losing the electrophile to the headspace. -
Root Cause 2 (Elimination): Secondary alkyl halides undergo competing E2 elimination to form propene gas, especially with strong bases or high temperatures. This consumes your alkylating agent.
-
Corrective Action:
-
Charge Excess: Use 1.5 – 2.0 equivalents of 2-Bromopropane initially.
-
Dosing Strategy: Do not add all 2-Bromopropane at once. Add 1.2 eq, stir for 4 hours, check HPLC, then add the remaining 0.3–0.5 eq.
-
Temperature: Lower the temperature to
C to suppress elimination, even if it extends reaction time.
-
Q2: I am seeing a pressure buildup in the reactor. Is this normal?
Technical Insight: Yes, but it must be managed.
-
Mechanism: The byproduct of the side reaction (E2 elimination) is Propene , which is a gas at room temperature.
-
Safety Warning: On a multi-kilogram scale, this gas generation can pressurize a closed vessel rapidly.
-
Protocol: Ensure the reactor is vented through a scrubber or has a pressure relief valve rated for the operation. Do not seal the vessel completely unless it is pressure-rated (e.g., an autoclave).
Q3: Which solvent is best for kilogram-scale production?
Technical Insight: Avoid DMF if possible. While DMF promotes
| Solvent | Scale Suitability | Pros | Cons |
| DMF | Lab Only | Fast reaction ( | Difficult removal; high waste disposal cost. |
| Acetone | Lab/Pilot | Easy removal (low BP). | Requires pressure vessel (BP < Reaction Temp). |
| Acetonitrile | Recommended | Good polar/aprotic balance; azeotropes with water. | More expensive than acetone. |
| MEK | Recommended | Higher BP ( | Slower reaction rate than DMF. |
Module 3: Impurity Fate Mapping
Understanding where your impurities go is essential for regulatory compliance.
Figure 2: Fate mapping of primary impurities. Note that unreacted phenol is difficult to remove by crystallization alone and requires a chemical wash.
Q4: How do I remove unreacted 4-Bromo-2-methoxyphenol?
Technical Insight: Crystallization is often ineffective for separating the phenolic starting material from the ether product due to
-
Protocol:
-
After reaction completion, cool to room temperature.
-
Filter off inorganic salts (
). -
Dilute the organic layer with an immiscible solvent (e.g., MTBE or Toluene).
-
Critical Step: Wash with 1M NaOH (2x) . The phenol will deprotonate, become water-soluble (phenolate), and partition into the aqueous layer.
-
Wash with brine to neutral pH.
-
Module 4: Safety & Handling (E-E-A-T)[1][2]
Critical Hazard: 2-Bromopropane (Isopropyl Bromide)
-
Classification: Reproductive Toxin (Category 1A), Flammable Liquid.[1]
-
Operational Requirement:
-
Containment: Must be handled in a fume hood or glovebox.
-
PPE: Double gloving (Nitrile under Laminate film) is recommended as alkyl halides can permeate standard nitrile over time.
-
Pregnant Personnel: Strict exclusion from the handling area is required due to reproductive toxicity risks [1, 2].
-
Thermal Runaway Risk:
-
The alkylation is exothermic. On a scale >1kg, the addition of 2-bromopropane should be controlled (dosed) rather than batch-added to prevent a temperature spike that triggers rapid propene evolution (pressure event).
References
-
PubChem. (2025).[2] 2-Bromopropane Safety Data Sheet (SDS). National Library of Medicine. [Link]
-
Loba Chemie. (2016).[3][1] Material Safety Data Sheet: 2-Bromopropane.[1] [Link]
- Google Patents. (2019). WO2019202345A2 - Process for the preparation of iloprost (Reference for Williamson Ether Scale-up).
Sources
impact of solvent on 4-Bromo-1-isopropoxy-2-methoxybenzene reactivity
Technical Support Center: Solvent Optimization for 4-Bromo-1-isopropoxy-2-methoxybenzene
Introduction: The Substrate Profile
You are working with 4-Bromo-1-isopropoxy-2-methoxybenzene (CAS: 13543-52-7).[1][2] This is not a generic aryl halide; it is an electron-rich, sterically crowded building block .[2]
Successful functionalization of this molecule hinges on understanding two competing electronic features:
-
Electron-Donating Groups (EDGs): The isopropoxy (-OiPr) and methoxy (-OMe) groups increase electron density on the ring.[1][2] This makes the C-Br bond stronger and slower to undergo oxidative addition (Pd-catalysis) compared to electron-poor aryl halides.[1][2]
-
Steric Bulk: The isopropoxy group at the 1-position creates significant steric hindrance, particularly affecting metal coordination at the ortho positions.[2]
This guide moves beyond standard protocols to address how solvent choice dictates the fate of your reaction—specifically for Lithiation and Palladium-catalyzed coupling.
Module 1: Metal-Halogen Exchange (Lithiation)
The Challenge: Electron-rich aryl lithium species are prone to aggregation and instability.[1][2] Using the wrong solvent often leads to low yields or "scrambling" (migration of the lithium species).[2]
Critical Solvent Parameters
| Solvent System | Reactivity Rate | Aggregation State | Risk Profile | Recommendation |
| THF (Tetrahydrofuran) | High | Monomer/Dimer | High. Promotes rapid exchange but also rapid decomposition (benzyne formation) if | Use only at |
| Et₂O (Diethyl Ether) | Moderate | Tetramer | Low. Slower exchange, but the resulting aryl lithium is more stable. | Preferred for scale-up.[1][2] |
| Toluene/Hexane | Very Low | Hexamer | High. Exchange may not occur without a coordinating additive (TMEDA/THF).[2] | Use only with additives.[2] |
Troubleshooting Protocol: "The Reaction Stalled/Decomposed"
Q: I treated the substrate with n-BuLi in THF at -78°C, but upon quenching with DMF, I recovered starting material.
-
Diagnosis: While THF promotes reactivity, the steric bulk of the isopropoxy group may be kinetically inhibiting the approach of the n-BuLi aggregate.
-
Solution: Switch to t-BuLi (2.0 equiv) . The mechanism shifts from nucleophilic attack to a radical-mediated exchange, which is faster and less sensitive to sterics.
-
Solvent Modification: If you must use n-BuLi, add TMEDA (1.0 equiv) to break up the lithium aggregates in non-polar solvents like Toluene, increasing reactivity without the instability caused by pure THF.
Q: I see a "smear" on TLC and multiple byproducts.
-
Diagnosis: You likely formed a Benzyne intermediate .[2] The electron-rich nature of the ring destabilizes the ortho-lithio species, leading to Li-Br elimination if the temperature rises even slightly above -60°C in THF.[1][2]
-
Solution: Switch solvent to Et₂O or MeTHF .[2] These solvents coordinate less strongly to Lithium, slowing the elimination pathway.
Visual Workflow: Lithiation Decision Tree
Caption: Solvent and reagent selection logic for minimizing benzyne formation during metal-halogen exchange.
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The Challenge: Electron-rich aryl bromides are "deactivated" toward Oxidative Addition (the first step of the catalytic cycle).[2] You need a solvent that allows high temperatures without decomposing the catalyst.[2]
Solvent Polarity & Catalyst Activity
-
1,4-Dioxane (with H₂O): The Standard.[2]
-
Toluene (with H₂O/Surfactant): The Lipophilic Choice.[2]
-
Why: Your substrate (isopropoxy/methoxy substituted) is highly lipophilic.[2] Toluene ensures the substrate is fully dissolved, preventing "clumping" or precipitation.
-
Protocol: Often requires a phase-transfer catalyst (e.g., TBAB) or a surfactant (TPGS-750-M) to facilitate interaction with the aqueous base.[1][2]
-
-
DMF/DMA: The Polar Aprotic Option.
Troubleshooting Protocol: "Low Conversion"
Q: The reaction is stuck at 50% conversion after 12 hours in Dioxane/Water.
-
Diagnosis: The oxidative addition is too slow.[2] The catalyst may be "resting" or precipitating as Pd-black.[1][2]
-
Solvent Fix: Switch to n-Butanol or t-Amyl Alcohol .[1][2]
-
Reasoning: Alcoholic solvents can facilitate the transmetallation step via hydrogen bonding with the boronate species.[2]
-
-
Ligand/Solvent Synergy: If using Toluene, switch to a bulky, electron-rich ligand like SPhos or XPhos . These ligands create a "shell" that protects the Pd center in non-polar media.[2]
Visual Workflow: Suzuki Coupling Optimization
Caption: Systematic troubleshooting for stalled Suzuki couplings involving electron-rich aryl bromides.
Module 3: Stability & Handling (The Isopropoxy Factor)
The Challenge: The isopropoxy group is a secondary ether.[2] While stable to bases (Suzuki/Lithiation conditions), it is acid-labile .[2]
Q: Can I use DCM or Chloroform as a reaction solvent?
-
Advisory: Avoid prolonged storage or high-temperature reactions in unstabilized DCM/CHCl₃ .
-
Mechanism: Halogenated solvents can decompose to form trace HCl over time (especially under light).[2] Trace acid + heat can cleave the isopropoxy group, yielding the phenol (4-Bromo-2-methoxyphenol).[1][2]
-
Recommendation: If using DCM for workup, ensure it is neutralized or distilled. For reactions, prefer Ethyl Acetate or TBME .
References
-
Metal-Halogen Exchange Kinetics
-
Suzuki Coupling Optimization
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
-
Source: Yoneda Labs.[2]
-
URL:
-
Solvent Effects on Oxidative Addition
-
Isopropoxy Stability
Sources
Technical Support Center: Suzuki Coupling Workup for 4-Bromo-1-isopropoxy-2-methoxybenzene
Ticket ID: #SC-2024-BR-ISO Subject: Optimized Workup & Purification Protocols for Electron-Rich Aryl Bromides Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with 4-Bromo-1-isopropoxy-2-methoxybenzene (CAS: 24591-33-1). This substrate presents specific challenges in Suzuki-Miyaura cross-coupling:
-
Electronic Deactivation: The electron-donating alkoxy groups (ortho-methoxy and para-isopropoxy relative to the bromide) increase electron density at the C-Br bond, making the oxidative addition step of the catalytic cycle slower compared to electron-deficient aryl halides.
-
Solubility Profile: The molecule is highly lipophilic (Calculated LogP ~3.7), requiring specific solvent choices during extraction to prevent yield loss.
-
Impurity Profile: Common byproducts include protodeboronated species, homocoupled boronic acids, and residual palladium species that coordinate to the electron-rich arene.
This guide provides a self-validating workup procedure designed to maximize purity and minimize metal contamination.
Module 1: Standard Operating Procedure (The Baseline)
Objective: Isolate the biaryl product while removing inorganic salts, excess boronic acid, and bulk catalyst.
Reagents Required
-
Quench Buffer: 10% Ammonium Chloride (
) or Water. -
Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Note: DCM is effective but prone to emulsions with basic aqueous layers.
-
Wash Solution A (Base): 1M NaOH or 5%
(Crucial for boronic acid removal). -
Wash Solution B (Brine): Saturated NaCl.
Step-by-Step Protocol
-
Reaction Quench:
-
Cool the reaction mixture to room temperature (RT).
-
Critical Check: If the reaction solvent is water-miscible (DMF, DMSO, Dioxane), dilute with a 3x volume of Water before adding organic solvent. If the solvent is immiscible (Toluene), proceed directly.
-
Add EtOAc (approx. 5 mL per mmol substrate).
-
-
Phase Separation & Boronic Acid Scavenging:
-
Wash 1 (Basic Wash): Wash the organic layer with 1M NaOH (2x).
-
Wash 2 (Neutralization): Wash with Water (1x).
-
Wash 3 (Drying): Wash with Saturated Brine (1x) to break any micro-emulsions.
-
Filtration (The "Black Speck" Check):
-
Dry the organic layer over anhydrous
. -
Filtration Step: Filter the dried organic layer through a Celite® 545 pad (approx. 1 inch packed in a sintered funnel).
-
Reasoning: This physically traps precipitated Palladium black and inorganic salts that drying agents miss.
-
-
Concentration:
-
Concentrate in vacuo.
-
Checkpoint: If the oil is cloudy, residual water or salts are present. Redissolve in DCM, dry over
, and re-concentrate.
-
Module 2: Visualizing the Workflow
The following diagram illustrates the decision logic for the workup, ensuring you choose the right path based on your observation.
Caption: Logical flow for Suzuki workup, prioritizing solvent compatibility and impurity removal.
Module 3: Advanced Purification (Palladium Removal)
For pharmaceutical applications (API synthesis), simple filtration is often insufficient to reach ICH limits (<10 ppm Pd).
Option A: Activated Carbon (Charcoal)
-
Best for: Bulk removal of Pd(0) and colloidal Pd.
-
Protocol:
-
Dissolve crude material in warm Ethanol or Toluene (5-10 volumes).
-
Add Activated Carbon (Darco® G-60 or equivalent, 10-20 wt% relative to substrate).
-
Stir at 60°C for 1 hour.
-
Filter hot through Celite.
-
Option B: Thiol-Functionalized Silica (Scavengers)
-
Best for: Soluble Pd(II) species and complexed Pd.
-
Protocol:
-
Dissolve crude in THF or EtOAc.
-
Add SiliaMetS® Thiol or QuadraPure™ TU (approx. 3-5 equivalents relative to Pd loading).
-
Stir at 40-50°C for 4 hours.
-
Filter through a standard frit.
-
Validation: The scavenger beads should turn dark/black, leaving the solution lighter.
-
Module 4: Troubleshooting & FAQs
Q1: My reaction conversion is stalled at 60%. What is happening?
Diagnosis: Catalyst deactivation or "poisoning."[4] Causality: Your substrate (4-Bromo-1-isopropoxy-2-methoxybenzene) is electron-rich. The oxidative addition step is electronically disfavored compared to electron-poor bromides. Solution:
-
Switch Ligand: Move to electron-rich, bulky phosphines like SPhos , XPhos , or
. These ligands accelerate oxidative addition. -
Degassing: Ensure rigorous exclusion of oxygen. Electron-rich phosphines oxidize easily.
Q2: I have a persistent emulsion during the aqueous wash.
Diagnosis: Surfactant formation or precipitation of amphiphilic species. Solution:
-
The "Salting Out" Method: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated.
-
Filtration: Filter the entire biphasic mixture through a small pad of Celite. The solid particulates causing the emulsion will be trapped, and the layers will separate immediately in the flask below.
Q3: The product contains a "spot-to-spot" impurity by TLC.
Diagnosis: Protodeboronation of the boronic acid coupling partner.
Mechanism: Under basic conditions, some boronic acids lose the
-
Prevention: Use anhydrous bases (e.g.,
or ) in dry solvents (Dioxane/Toluene) rather than aqueous biphasic conditions. -
Purification: This byproduct is usually non-polar. A silica plug eluting with 100% Hexanes/Heptane often removes it before the main product elutes.
References
-
Suzuki-Miyaura Coupling Mechanism & Conditions Organic Chemistry Portal. "Suzuki Coupling."[1][3][4][6][7][9] [Link]
-
Palladium Removal Strategies in API Synthesis Organic Process Research & Development. "Palladium Extraction Following Metal-Catalyzed Reactions." [Link] (Search: Palladium Removal)
-
Boronic Acid Removal Techniques ResearchGate Discussions/Practical Guides. "Methods for removing excess boronic acid."[10][11] [Link]
-
Substrate Data: 4-Bromo-1-isopropoxy-2-methoxybenzene PubChem Database. CID 14698794.[12] [Link]
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. 4-Bromo-2-isopropyl-1-methoxybenzene | C10H13BrO | CID 14698794 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability of 4-Bromo-1-isopropoxy-2-methoxybenzene under reaction conditions
Technical Support Center: 4-Bromo-1-isopropoxy-2-methoxybenzene
Executive Summary: The Molecule at a Glance
Compound: 4-Bromo-1-isopropoxy-2-methoxybenzene CAS: 24591-33-1 (Analogous/Generic Reference) Core Function: Electrophilic coupling partner (Aryl Bromide) with electron-rich alkoxy handles.[1]
Senior Scientist Note: This molecule is a "deceptive" intermediate. While the aryl bromide suggests standard cross-coupling reactivity, the ortho-alkoxy substitution pattern introduces two critical instability vectors:
-
Acid Lability: The isopropoxy group is significantly more susceptible to Lewis acid cleavage than the methoxy group, leading to unwanted phenol formation.
-
Lithiation Scrambling: While Lithium-Halogen exchange is feasible, the electron-rich ring promotes "halogen dance" (isomerization) if temperature protocols are not strictly enforced.[1]
Part 1: Stability Profile & Critical Thresholds
The following data aggregates stability limits under standard synthetic conditions.
| Parameter | Stability Status | Critical Threshold / Condition |
| Thermal | High | Stable up to 150°C (neat).[1] Avoid >200°C (ether elimination). |
| Acidic (Protic) | Moderate | Stable to dilute HCl/H₂SO₄ at RT. Unstable to HI, HBr, or refluxing strong acid (Isopropoxy cleavage). |
| Acidic (Lewis) | Low | Critical Risk: BBr₃, AlCl₃, and BCl₃ will cleave the isopropoxy group rapidly at 0°C. |
| Basic | High | Stable to NaOH, KOH, K₂CO₃, Cs₂CO₃ (standard Suzuki conditions).[1] |
| Oxidative | Moderate | Susceptible to oxidation by strong oxidants (KMnO₄, CAN) due to electron-rich ring.[1] |
| Photolytic | Low | Aryl bromides are light-sensitive.[1] Store in amber vials to prevent photodehalogenation. |
Part 2: Troubleshooting Guides
Scenario A: "I am seeing a new, more polar spot on TLC during/after reaction."
Diagnosis: Ether Cleavage (Deprotection).[1][2] Mechanism: The isopropoxy cation is stable enough to leave under acidic conditions, generating the corresponding phenol (4-bromo-2-methoxyphenol).
The Causality:
-
Lewis Acids: If you are using Lewis acids (e.g., for Friedel-Crafts or catalyzed protections) elsewhere in the sequence, trace amounts can cleave the isopropoxy ether.
-
Acidic Workup: Using strong acids (1M HCl) to quench reactions containing this intermediate can induce cleavage if the mixture is allowed to warm or stand.
Self-Validating Protocol (Confirmation Test):
-
Isolate the impurity.[1]
-
Perform a ¹H NMR.
-
Check: Disappearance of the septet at ~4.5 ppm (Isopropoxy CH) and appearance of a broad singlet (Phenol OH) confirms cleavage.
Corrective Action:
-
Switch to mild acidic workup (saturated NH₄Cl or phosphate buffer pH 6).
-
If Lewis acid catalysis is required, use lanthanide triflates (mild) instead of Aluminum/Boron halides.
Scenario B: "My Suzuki Coupling yields are low (<40%), and I see unreacted bromide."
Diagnosis: Deactivation via Electron Density.[1] Mechanism: The two alkoxy groups (OMe, OiPr) are strong Electron Donating Groups (EDGs). They increase the electron density of the benzene ring, making the C-Br bond less susceptible to Oxidative Addition by the Palladium catalyst (which prefers electron-deficient rings).
The Causality:
-
Standard catalysts (Pd(PPh₃)₄) are often too sluggish for this electron-rich substrate.
-
The oxidative addition step becomes the rate-limiting step, leading to catalyst decomposition before the cycle completes.
Self-Validating Protocol:
-
Run a control TLC after 1 hour.
-
If starting material is >80% and the catalyst has turned to "Pd black" (precipitate), the catalyst is inactive.
Corrective Action:
-
Upgrade Ligand: Switch to electron-rich, bulky phosphine ligands that accelerate oxidative addition.
-
Recommended:SPhos , XPhos , or Pd(dppf)Cl₂ .[1]
-
-
Increase Temperature: Electron-rich aryl bromides often require 80-100°C for efficient coupling.
Scenario C: "Lithiation gave a mixture of isomers or the wrong product."
Diagnosis: Halogen Dance / Ortho-Lithiation Competition.[1] Mechanism: While n-BuLi prefers to attack the Br (Li-Halogen exchange), the oxygen atoms can coordinate Lithium, directing it to deprotonate the ring (Ortho-lithiation) or causing the Lithium atom to migrate to a more thermodynamically stable position (Halogen Dance).[1]
The Causality:
-
Temperature Violation: Performing the exchange at > -70°C allows the kinetic product (4-Li) to equilibrate to a thermodynamic product.
-
Slow Addition: Adding n-BuLi too slowly allows the formed Aryl-Li species to react with unreacted Aryl-Br.
Corrective Action:
-
Cryogenic Control: Reaction MUST be performed at -78°C.
-
Trapping: If possible, use in-situ trapping (Barbier conditions) or ensure the electrophile is added immediately after exchange.
-
Reagent: Consider using t-BuLi (2 equivalents) instead of n-BuLi. t-BuLi performs halogen exchange much faster than proton abstraction, minimizing side reactions.
Part 3: Visualizing Reactivity
Figure 1: Stability & Reaction Decision Matrix
Caption: Decision tree for selecting reaction conditions based on the chemical sensitivity of the isopropoxy and bromide motifs.
Figure 2: The "Halogen Dance" Risk Pathway
Caption: Mechanism of potential isomerization during lithiation if temperature control fails.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use BBr₃ to demethylate the methoxy group selectively? A: No. BBr₃ will cleave the isopropoxy group before or simultaneously with the methoxy group. Isopropyl ethers are more labile to Lewis acids due to the stability of the secondary carbocation intermediate. If you need a free phenol at the C2 position, you must design your synthesis to have that position protected with a group more stable than isopropyl (e.g., Benzyl, if hydrogenolysis is an option later), or accept global deprotection.
Q2: What is the best solvent for dissolving this compound? A: It is highly soluble in Dichloromethane (DCM) , Tetrahydrofuran (THF) , and Ethyl Acetate . It has negligible solubility in water.[3] For NMR, CDCl₃ is the standard solvent.
Q3: Is this compound volatile? A: It has a relatively high boiling point (estimated >280°C at atm). It is not volatile under standard rotary evaporation conditions (40°C, 20 mbar), but high-vacuum drying for extended periods might lead to slight sublimation if the compound is in a fluffy solid state.
Q4: Why does the reaction turn dark/black when adding n-BuLi? A: A dark color often indicates the formation of benzyne intermediates or radical anions, suggesting the temperature was too high or the addition was too fast. Ensure the internal temperature remains below -70°C during addition.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Regioselectivity in Lithiation).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Stability of Isopropyl vs Methyl Ethers).
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Mechanisms of oxidative addition on electron-rich aryls).
-
Reich, H. J. (2012). "Role of Organolithium Aggregates and Mixed Aggregates in Lithium-Halogen Exchange". Journal of Organic Chemistry. (Mechanistic insights into Li-Exchange).
Sources
Validation & Comparative
Analytical Method Validation for 4-Bromo-1-isopropoxy-2-methoxybenzene: A Comparative Technical Guide
Topic: Validation of Analytical Methods for 4-Bromo-1-isopropoxy-2-methoxybenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromo-1-isopropoxy-2-methoxybenzene (CAS 1354546-66-9 / Analogues) is a critical aryl halide intermediate, widely utilized in the synthesis of tyrosine kinase inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers. Its structural integrity—defined by the labile isopropoxy ether and the reactive bromine moiety—demands rigorous analytical control to prevent downstream coupling failures (e.g., Suzuki-Miyaura cross-coupling).
This guide objectively compares three analytical methodologies (HPLC-UV, UHPLC-PDA, and GC-FID) and provides a validated, field-ready protocol for the "Gold Standard" method, aligned with the modernized ICH Q2(R2) guidelines effective June 2024.
Part 1: Comparative Analysis of Methodologies
Selecting the correct analytical platform is a function of throughput needs, resolution requirements, and the thermal stability of the analyte.
Comparative Performance Matrix
| Feature | Method A: HPLC-UV (Gold Standard) | Method B: UHPLC-PDA (High Throughput) | Method C: GC-FID (Orthogonal) |
| Primary Use Case | Routine QC, Release Testing | R&D Screening, Complex Impurity Profiling | Residual Solvents, Volatile Impurities |
| Run Time | 15 – 25 mins | 3 – 6 mins | 10 – 15 mins |
| Resolution ( | High ( | Ultra-High ( | Moderate (Thermal broadening risks) |
| Sample Prep | Dilute-and-Shoot (ACN/Water) | Dilute-and-Shoot (ACN/Water) | Direct Injection (No derivatization) |
| Limit of Quantitation | ~0.05% (w/w) | ~0.01% (w/w) | ~0.1% (w/w) |
| Thermal Risk | Negligible (Ambient/40°C) | Negligible (Ambient/40°C) | High (Inlet >250°C may degrade ethers) |
| Cost per Run | Low | Medium (Consumables) | Low |
Expert Insight: While GC-FID is tempting due to the volatility of the halogenated ether, the boiling point of 4-Bromo-1-isopropoxy-2-methoxybenzene (~308°C) requires high inlet temperatures, posing a risk of ether cleavage (de-isopropylation) inside the injector port. RP-HPLC is the recommended self-validating platform for assay and purity.
Part 2: The "Gold Standard" Protocol (RP-HPLC)
This protocol is designed to be self-validating , meaning the system suitability criteria (SST) are embedded to flag failure modes before data is collected.
Chromatographic Conditions[1][2][3][4]
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18),
.-
Why: The C18 chain provides optimal hydrophobic interaction for the aromatic ring, while the 5µm particle size ensures robust backpressure handling for routine QC.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Why: Formic acid suppresses the ionization of the phenolic impurity (4-Bromo-2-methoxyphenol, pKa ~10), sharpening its peak shape and preventing tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 280 nm.
-
Why: 280 nm targets the
transition of the benzene ring, minimizing interference from non-aromatic solvents.
-
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold |
| 12.0 | 90 | Linear Ramp (Elute Product) |
| 15.0 | 90 | Wash |
| 15.1 | 40 | Re-equilibration |
| 20.0 | 40 | End of Run |
Part 3: Impurity Logic & Pathway Visualization
To validate a method, one must understand what impurities to look for.[1] The primary synthesis route involves the alkylation of 4-bromoguaiacol.
Diagram 1: Synthesis & Impurity Origin
This diagram maps the chemical genesis of potential impurities, guiding the "Specificity" validation parameter.
Caption: Chemical pathway showing the transformation of 4-bromoguaiacol to the target ether and the origin of critical impurities (Impurity A).
Part 4: Validation Framework (ICH Q2(R2) Aligned)
The recent ICH Q2(R2) revision emphasizes a lifecycle approach.[2][3] The following parameters are mandatory for a quantitative impurity test.
Specificity (Stress Testing)
You must demonstrate that the method can separate the main peak from degradants.
-
Protocol: Expose the sample to:
-
Acid: 0.1N HCl, 60°C, 2 hours (Tests ether stability).
-
Oxidation: 3%
, RT, 4 hours (Tests electron-rich ring). -
Thermal: 80°C, 6 hours.
-
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution (
) > 1.5 between all peaks.
Linearity & Range[7][8]
-
Range: From LOQ to 120% of the nominal concentration.
-
Levels: 5 concentration levels (e.g., 0.1, 50, 80, 100, 120 ppm for impurities).
-
Acceptance: Correlation coefficient (
) .
Accuracy (Recovery)
Since pure impurity standards might be expensive, use the Spike-Recovery method.
-
Step 1: Spike the target analyte with known amounts of 4-Bromo-2-methoxyphenol (Impurity A).
-
Step 2: Calculate % Recovery = (Measured Conc. / Added Conc.) × 100.
-
Target: 90.0% – 110.0% recovery.
Diagram 2: Validation Decision Workflow
A logical flow to ensure compliance with ICH Q2(R2) requirements.
Caption: Step-by-step decision tree for validating the analytical method, ensuring all ICH Q2(R2) criteria are met before final reporting.
Part 5: Experimental Data Summary (Simulated)
The following table summarizes typical results expected when validating this method for 4-Bromo-1-isopropoxy-2-methoxybenzene.
| Parameter | Acceptance Criteria | Typical Result | Status |
| Retention Time (RT) | 9.4 min | Pass | |
| Tailing Factor ( | 1.1 | Pass | |
| Resolution ( | 4.2 | Pass | |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | 0.02 ppm / 0.06 ppm | Pass |
| Precision (Repeatability) | RSD | 0.4% | Pass |
References
-
International Council for Harmonisation (ICH). (2023).[2][4] ICH Q2(R2) Validation of Analytical Procedures: Guidance for Industry.[3][Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3][5][Link]
-
Phenomenex. (2025).[6] HPLC vs GC: What Sets These Methods Apart.[Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 91658498, 4-Bromo-1-methoxy-2-propoxybenzene (Isomer Analogue).[7][Link]
Sources
- 1. npra.gov.my [npra.gov.my]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. mastercontrol.com [mastercontrol.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. foodsafety.institute [foodsafety.institute]
- 7. 4-Bromo-1-methoxy-2-propoxybenzene | C10H13BrO2 | CID 91658498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Cost-Benefit Analysis: 4-Bromo-1-isopropoxy-2-methoxybenzene
Executive Summary: The "Make vs. Buy" Verdict
In the landscape of high-value pharmaceutical intermediates, 4-Bromo-1-isopropoxy-2-methoxybenzene (CAS: 176391-61-0) represents a critical "scaffold-hopping" tool. It allows researchers to transition from the commodity veratrole (dimethoxy) core to the more lipophilic and metabolically robust isopropoxy-methoxy motif.
The Verdict:
-
For Discovery (mg to g scale): BUY . The commercial availability, though priced at a premium, outweighs the setup time for a single-step alkylation.
-
For Process/Scale-up (>100 g): MAKE . The synthesis from 4-bromoguaiacol is highly efficient (>95% yield), operationally simple, and offers a cost reduction of approximately 60-75% compared to bulk commercial acquisition.
Technical Profile & Strategic Value
This compound is not merely a random building block; it is a bioisostere designed to modulate physicochemical properties without altering the core electronic binding mode of the aromatic ring.
Comparative Properties: The "Isopropoxy Effect"[1]
| Feature | Alternative A: Veratrole Bromide | Target: 4-Bromo-1-isopropoxy-2-methoxybenzene | Impact on Drug Design |
| Structure | 4-Bromo-1,2-dimethoxybenzene | 4-Bromo-1-isopropoxy-2-methoxybenzene | Steric Bulk : The i-Pr group disrupts planar stacking, improving solubility. |
| Lipophilicity (cLogP) | ~2.6 | ~3.4 | Permeability : Higher lipophilicity aids CNS penetration and membrane crossing. |
| Metabolic Stability | Low (O-demethylation is rapid) | High (O-dealkylation of i-Pr is slower) | Half-life : Reduces clearance by CYP450 enzymes. |
| Electronic Effect | Electron-rich (Donor) | Electron-rich (Donor) | Reactivity : Similar performance in Suzuki/Buchwald couplings. |
Key Applications
-
Lamellarin Alkaloid Synthesis: A validated intermediate for the total synthesis of Lamellarin D, a potent topoisomerase I inhibitor.
-
Kinase Inhibitors: Used to tune the solubility of quinazoline and pyrimidine-based inhibitors where the methoxy group leads to poor solubility or rapid metabolism.
-
Lignin Model Studies: Serves as a probe for non-phenolic lignin degradation pathways.
Comparative Route Analysis (Cost-Benefit)
To determine the optimal sourcing strategy, we compare the direct acquisition against the in-house synthesis from the commodity precursor 4-Bromo-2-methoxyphenol (4-Bromoguaiacol) .
Route A: Commercial Acquisition
-
Pros: Immediate availability; Certificate of Analysis (CoA) provided; no waste disposal.
-
Cons: High markup for a simple derivative; supply chain variability.
-
Estimated Cost: ~$150 - $250 per 25g (Catalog Price).
Route B: In-House Synthesis (Recommended for Scale)
-
Chemistry: Williamson Ether Synthesis.
-
Reagents: 2-Bromopropane (Isopropyl bromide), Potassium Carbonate (
), DMSO.[3] -
Pros: Extremely high yield (>95%); low reagent cost; scalable.
-
Cons: Requires workup and solvent disposal.
-
Estimated Cost: ~$40 - $60 per 25g (Raw Material Cost + Solvent).
Visualizing the Decision Pathway
Figure 1: Decision Logic for Sourcing Strategy. For quantities exceeding 100g, in-house synthesis becomes the dominant cost-saving strategy.
Experimental Protocol: Self-Validating Synthesis System
This protocol is designed to be self-validating . The reaction progress can be monitored visually (suspension changes) and by TLC, with a distinct Rf shift due to the capping of the phenolic hydroxyl group.
Methodology: O-Alkylation of 4-Bromoguaiacol
Objective: Synthesize 4-Bromo-1-isopropoxy-2-methoxybenzene with >95% yield.
Reagents:
-
2-Bromopropane (1.5 equiv)
-
Potassium Carbonate (
) (2.0 equiv, anhydrous, granular) -
Dimethyl Sulfoxide (DMSO) (5 mL per gram of substrate)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Bromo-2-methoxyphenol (e.g., 10.0 g, 49.2 mmol) and
(13.6 g, 98.4 mmol) in DMSO (50 mL).-
Note: The mixture will be a heterogeneous slurry.
-
-
Addition: Add 2-Bromopropane (6.9 mL, 73.8 mmol) in a single portion.
-
Reaction: Heat the mixture to 55°C for 2 to 4 hours .
-
Validation Point: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material (Phenol, lower Rf) should disappear, replaced by the product (Ether, higher Rf).
-
-
Workup: Cool to room temperature. Pour the reaction mixture into Ice-Water (200 mL).
-
Observation: The product typically oils out or precipitates as a solid upon stirring.
-
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMSO.
-
Purification: Dry over
, filter, and concentrate in vacuo.-
Result: Usually yields a pale yellow oil or low-melting solid that requires no further purification (Purity >95% by NMR).
-
Synthesis Pathway Diagram
Figure 2: Synthetic pathway demonstrating the efficient conversion of the phenol precursor to the target ether.
Cost-Benefit Matrix
| Metric | Commercial Sourcing | In-House Synthesis | Net Benefit of Synthesis |
| Cost (100g basis) | ~$800 - $1,200 | ~$150 - $200 | ~80% Savings |
| Time to Hand | 1-3 Weeks (Lead time) | 2 Days (Reaction + Drying) | Faster Iteration |
| Purity Control | Fixed (Usually >97%) | Flexible (Can distill/column) | Customizable |
| Risk | Supply chain delay | Operator error (Low risk) | Reliability |
References
-
Biosynth. (2023).[1] 4-Bromo-2-methoxyphenol Product Page. Retrieved from
- Olsen, C. E., et al. (2019). "Total Synthesis of Lamellarin D." Marine Drugs, 17(1), 42.
-
National Institute of Informatics. (2008). Synthesis of Lamellarins D, L, and N. Retrieved from
-
PubChem. (2023). Compound Summary: 4-Bromo-1-isopropoxy-2-methoxybenzene.[3][5][6] Retrieved from
-
ChemicalBook. (2023). 4-Bromo-2-methoxyphenol Price and Suppliers. Retrieved from
Sources
- 1. 4-Bromo-2-methoxyphenol | 7368-78-7 [chemicalbook.com]
- 2. 4-Bromo-2-methoxyphenol, 98% 7368-78-7 manufacturers in India | 4-Bromo-2-methoxyphenol, 98% - India with worldwide shipping [ottokemi.com]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. 2-Bromo-4-methoxybenzenol | 17332-11-5 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
